molecular formula C84H108N48O36Pd6 B1494308 Palladium-nanobowl

Palladium-nanobowl

Cat. No.: B1494308
M. Wt: 3004.6 g/mol
InChI Key: AZEYUOKJHJIMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palladium-nanobowl is an advanced nanomaterial characterized by a unique hollow and porous bowl-like structure. This morphology provides a high surface area and facilitates excellent mass transfer of reactants and products, making it a highly valuable material for electrocatalytic applications . Research has demonstrated its superior performance as an electrocatalyst, particularly for reactions such as formic acid oxidation, which is critical for the development of direct formic acid fuel cells (DFAFCs) . The structure not only supports the uniform dispersion of ultrafine palladium nanocrystals but also enhances the electrode/electrolyte interfacial area, contributing to improved reaction kinetics and catalytic durability . This combination of high surface area, structural effect, and good electrical conductivity makes this compound a promising candidate for energy conversion technologies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Chemical Information: CAS Number: 213113-25-8 Molecular Formula: C~84~H~108~N~48~O~36~Pd~6~ Molecular Weight: 3004.58 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C84H108N48O36Pd6

Molecular Weight

3004.6 g/mol

IUPAC Name

ethane-1,2-diamine;nitric acid;palladium;2,4,6-tripyridin-3-yl-1,3,5-triazine

InChI

InChI=1S/4C18H12N6.6C2H8N2.12HNO3.6Pd/c4*1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15;6*3-1-2-4;12*2-1(3)4;;;;;;/h4*1-12H;6*1-4H2;12*(H,2,3,4);;;;;;

InChI Key

AZEYUOKJHJIMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd]

Origin of Product

United States

Synthetic Methodologies for Palladium Nanobowl Architectures

Template-Assisted Fabrication Approaches

Template-assisted synthesis is a versatile and widely employed strategy for creating nanostructures with controlled size, shape, and morphology. This method utilizes a pre-existing nanostructure (the template) to direct the formation of the desired material. The template can be either a solid, pre-formed object (hard template) or a dynamic, self-assembled structure (soft template).

Hard Template Removal Strategies

Hard templating, or nanocasting, involves the deposition of a palladium precursor onto a solid sacrificial template, followed by the removal of the template to yield a hollow or bowl-shaped palladium structure. The fidelity of the final nanobowl architecture is highly dependent on the morphology of the initial template and the conditions of template removal.

Commonly used hard templates include silica (B1680970) spheres, polymer colloids, and metal oxides. nih.gov The process typically begins with the synthesis of uniform template particles. For instance, silica (SiO₂) spheres can be synthesized via the Stöber process, which involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). mdpi.com Polymer templates, such as those made from polystyrene (PS), are often prepared through emulsion polymerization. nih.gov

Once the templates are formed, palladium is deposited onto their surface. This can be achieved by first modifying the template surface to promote the adsorption of palladium precursor ions (e.g., [PdCl₄]²⁻), followed by chemical reduction. mdpi.com After the palladium shell has formed, the core template is selectively removed. The removal strategy is critical and must be chosen to avoid damaging the delicate palladium nanostructure.

Silica Template Removal: Silica templates are typically removed by etching with hydrofluoric acid (HF) or a strong base like sodium hydroxide (B78521) (NaOH). nih.govmetall-mater-eng.com

Polymer Template Removal: Polystyrene templates can be removed by calcination (heating at high temperatures in air) or by dissolution in an appropriate organic solvent like toluene. nih.govmdpi.com

Metal Oxide Template Removal: Metal oxide templates, such as copper(I) oxide (Cu₂O) nanocubes, can be sacrificially removed through a redox reaction, a process that often overlaps with galvanic replacement. researchgate.net

The use of Janus particles—nanoparticles with two distinct hemispheres—as templates allows for the creation of nanobowls with a single, well-defined opening. In one approach, polymer nanodumbbells are asymmetrically coated with a silica layer. Subsequent removal of the polymer portion leaves behind a silica nanobowl, a method that can be adapted for metallic structures. nih.gov

Template MaterialPalladium Deposition MethodRemoval Agent/MethodReference
Silica (SiO₂) SpheresSurface modification (e.g., with PAH/PSS) followed by Pd precursor adsorption and reduction with NaBH₄.Sodium Hydroxide (NaOH) or Hydrofluoric Acid (HF). nih.govmdpi.com
Polystyrene (PS)Reduction of a cobalt salt in the interstitial spaces, adaptable for palladium.Calcination in air or dissolution with toluene. mdpi.com
Copper(I) Oxide (Cu₂O)One-step redox reaction with Pd²⁺ ions.In-situ redox reaction (sacrificial). researchgate.net

Soft Template-Guided Synthesis

Soft-templating methods utilize self-assembled supramolecular structures, such as surfactant micelles, emulsions, or even gas bubbles, to direct the formation of palladium nanostructures. Unlike hard templates, soft templates are typically formed in situ during the reaction and are easily removed, often by simple washing. nsf.gov

One prominent example involves using gas bubbles as a template. In a solvothermal synthesis, the reduction of a palladium precursor by formic acid can generate gas bubbles. Palladium nanoparticles then assemble on the surface of these nanobubbles, eventually fusing to form a hollow, porous shell. rsc.org This method allows for control over the diameter and thickness of the resulting hollow spheres by adjusting reaction parameters.

Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles or other ordered phases in solution, which can confine the growth of palladium. For instance, palladium nanowire networks have been synthesized by reducing a palladium complex within a template of swollen inverse wormlike micelles. psu.edu While not producing bowls directly, this demonstrates the principle of using surfactant assemblies to create anisotropic and porous palladium structures.

Seed-Mediated Growth Techniques for Anisotropic Control

Seed-mediated growth is a powerful technique that separates the nucleation and growth phases of nanocrystal synthesis, allowing for greater control over the final morphology. The process starts with pre-synthesized nanoparticle "seeds," which are then added to a growth solution containing a metal precursor and other additives that influence the growth pattern.

Seed-Directed Growth with Facet-Specific Additives

The final shape of a nanocrystal is determined by the relative growth rates of its different crystallographic facets. Anisotropic structures like nanobowls emerge when growth on certain facets is selectively blocked or slowed. This is achieved by using additives, often called capping agents, that preferentially adsorb to specific crystal faces. psu.edu

For face-centered cubic (fcc) metals like palladium, the surfaces are typically dominated by low-index facets such as {100} and {111}. nih.gov Halide ions (e.g., Br⁻, I⁻) are well-known for their ability to act as effective capping agents. Bromide ions, often from sources like KBr or CTAB, have been shown to selectively bind to the {100} facets of palladium, slowing their growth and promoting growth on other facets, leading to anisotropic shapes like nanorods and nanowires. nih.gov

Additive/Capping AgentTargeted Pd FacetEffect on GrowthResulting MorphologyReference(s)
Bromide (Br⁻) ions{100}Slows growth on {100} facets, promoting axial growth.Nanorods, Nanowires psu.edunih.gov
Polyvinylpyrrolidone (B124986) (PVP)VariesAffects reduction rate and provides stabilization.Nanorods rsc.org
Salicylic Acid (SA) derivativesN/A (acts as cofactor)Modifies ligand structure to influence growth pattern.Anisotropic end-capping on nanorods acs.orgresearchgate.net
Carbon Monoxide (CO){111}Binds strongly to {111} planes, promoting sheet-like growth.Nanosheets rsc.org

Galvanic Replacement Reactions for Hollow Structures

Galvanic replacement is a specific type of seed-mediated synthesis that utilizes a redox reaction between a sacrificial metal nanoparticle template (the seed) and ions of a more noble metal in solution. nsf.gov This process is particularly effective for creating hollow nanostructures, including nanobowls, nanocages, and nanorattles. researchgate.netrsc.org

The process typically involves using templates made of less noble metals like silver (Ag) or copper (Cu). nsf.govresearchgate.net When Ag nanocrystal seeds are placed in a solution containing a palladium precursor (e.g., H₂PdCl₄), the Ag atoms at the surface are oxidized (Ag → Ag⁺ + e⁻) and dissolve into the solution. Simultaneously, the Pd²⁺ ions are reduced (Pd²⁺ + 2e⁻ → Pd) and deposited onto the template surface. rsc.org Due to the difference in stoichiometric requirements (typically, more than one Ag atom is needed to reduce one Pd²⁺ ion), voids are created within the particle, leading to the formation of a hollow interior.

The morphology of the final structure can be controlled by tuning the reaction conditions. For example, adding a mild reducing agent like ascorbic acid during the galvanic replacement can co-reduce oxidized Ag⁺ ions, allowing for the formation of homogeneous bimetallic layers and preventing the complete hollowing of the structure. rsc.org This technique has been used to transform Ag nanocuboids into Pd-rich hollow nanorattles. rsc.org By using heterodimeric nanoparticles (e.g., magnetic nanoparticles attached to silver), the galvanic replacement can be spatially confined, with the magnetic particle acting as a "protecting group." After the reaction, the protecting group dissociates, leaving behind a well-defined metallic nanobowl. researchgate.net

Solution-Phase Synthesis Routes

Solution-phase synthesis, particularly "one-pot" methods, aims to produce complex nanostructures in a single step, minimizing complex purification and transfer processes. These routes rely on the careful orchestration of precursors, reducing agents, and structure-directing agents within a single reaction vessel. researchgate.netnih.gov

A successful strategy for shape control in one-pot syntheses is the use of a dual-reductant system. This approach uses a strong reductant to quickly induce nucleation and form seeds, which is then consumed. A second, weaker reductant then takes over to control the subsequent, slower growth phase, allowing capping agents to direct the final shape. nih.gov This temporal separation of nucleation and growth kinetics within a single pot provides a pathway to complex morphologies like octahedra. nih.gov

One-pot methods can also combine elements of soft-templating. For example, porous palladium nanobowls have been synthesized in a facile, one-pot strategy where functional molecules like amino-based compounds coordinate with metal ions, influencing crystal growth and leading to concave structures. researchgate.net Similarly, platinum nanobowls have been fabricated using N,N′-methylenebisacrylamide (MBAA) as a structure-directing agent in a one-pot hydrothermal method. The MBAA forms a complex with the metal ions, acting as a self-template that guides the nucleation and assembly of nanoparticles into a bowl-like structure. mdpi.com Such approaches offer an efficient and scalable route to high-quality palladium nanobowls and related hollow structures. researchgate.net

Hydrothermal and Solvothermal Synthesis of Porous Nanobowls

Hydrothermal and solvothermal methods are prominent techniques for synthesizing porous palladium nanobowls. These approaches utilize the principles of solvent chemistry under elevated temperatures and pressures to control the nucleation and growth of nanostructures.

A notable one-pot hydrothermal strategy allows for the direct synthesis of high-quality palladium nanostructures with distinct morphologies, including porous nanobowls, nanocages, and solid nanoparticles. rsc.org The hollow and mesoporous nature of these nanobowls has been shown to provide superior catalytic performance, particularly in reactions like methanol (B129727) oxidation. rsc.org In a typical hydrothermal process, palladium precursors are subjected to high temperatures in an aqueous environment, often with the aid of structure-directing agents or surfactants. For instance, urea (B33335) can be used as a guiding surfactant; under alkaline hydrothermal conditions, it decomposes to release ammonia (B1221849) and carbon dioxide bubbles, which direct the formation of hollow and porous nanostructures. researchgate.net

Solvothermal synthesis, a related method, employs non-aqueous solvents, offering a different range of chemical environments and reaction kinetics. nih.gov This technique has been successfully used to create coral-like mesoporous palladium nanomaterials at relatively mild temperatures (e.g., 135 °C) without the need for templates. nih.gov The choice of solvent and other reagents is critical. For example, in one method, a mixture of palladium acetylacetonate, tetrabutylammonium (B224687) bromide (TBAB), trioctylphosphine (B1581425) oxide (TOPO), and oleylamine (B85491) is heated to produce the desired nanostructures. nih.gov The controlled aggregation of initially formed nanoclusters is key to the formation of the final porous architecture. nih.gov

Method Key Features Precursors/Reagents Typical Conditions Resulting Structure
Hydrothermal SynthesisUses water as the solvent under high temperature and pressure. Can employ structure-directing agents.Palladium salts (e.g., H₂PdCl₄), UreaAlkaline conditionsPorous nanobowls, nanocages rsc.orgresearchgate.net
Solvothermal SynthesisEmploys non-aqueous solvents. Allows for synthesis at milder temperatures.Palladium acetylacetonate, TBAB, TOPO, Oleylamine135 °C for 2 hoursCoral-like mesoporous nanostructures nih.gov

Controlled Reduction Methods (e.g., Polyol, Chemical Reduction)

Controlled reduction methods are fundamental to the synthesis of palladium nanoparticles with specific morphologies. The polyol process and other chemical reduction techniques are widely used to produce palladium nanobowls and related structures by carefully managing the reduction of palladium salts.

The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. researchgate.netincdecoind.ro By adjusting reaction parameters like temperature, precursor concentration, and the presence of stabilizing agents, the size and shape of the resulting palladium nanoparticles can be finely tuned. researchgate.netincdecoind.ro For instance, the gradual addition of palladium and polyvinylpyrrolidone (PVP) precursors in ethylene glycol at 160°C can yield nanoparticles in the 10 nm range. researchgate.net The addition of other metal ions, such as silver nitrate, can further influence the morphology, leading to the formation of structures like nanorods. researchgate.net The use of different stabilizers, like cetyl trimethyl ammonium (B1175870) bromide (CTAB) in conjunction with PVP, can lead to polyhedral shapes. incdecoind.ro

Chemical reduction methods, in a broader sense, involve the use of various reducing agents to convert palladium ions into metallic palladium. The choice of reducing agent and reaction conditions dictates the final morphology. For example, a chemical reduction process has been employed to synthesize palladium nanoflowers supported on carbon (PdNFs/C), where the heating duration was found to be a critical parameter affecting the catalyst's specific surface area and crystallinity. nih.gov The kinetics of the reduction process, influenced by factors like the concentration of reagents such as sodium hydroxide, can strongly affect the final nanoparticle size, with crystallite sizes ranging from 2 to 24 nm being reported. researchgate.net

One-Pot Synthesis of Multi-Component Nanobowls

The development of one-pot synthesis methods has streamlined the creation of complex, multi-component nanobowls, which often exhibit enhanced catalytic properties due to synergistic effects between the different metallic elements. These methods allow for the simultaneous or sequential formation of bimetallic or trimetallic nanostructures in a single reaction vessel.

For instance, a facile one-pot hydrothermal method has been developed to prepare hollow porous platinum nanobowls assembled from ultrafine nanoparticles. mdpi.com In this process, N,N'-methylenebisacrylamide (MBAA) acts as a structure-directing agent, complexing with the metal ions and guiding the nucleation and assembly into a bowl-like structure. mdpi.com This approach avoids the complexities of traditional hard-template methods. mdpi.com

Similarly, one-pot strategies have been extended to create bimetallic and trimetallic palladium-based nanostructures. A simple one-pot method has been used to synthesize Pd-based bimetallic nanoparticles in the presence of polyvinylpyrrolidone (PVP). researchgate.net Another example is the one-pot solvothermal synthesis of PdCuRu porous nanoplates, where Pd nanoplates act as seeds for the deposition of copper and ruthenium. mdpi.com This process involves the underpotential deposition of copper on palladium, followed by alloying and galvanic replacement with the ruthenium precursor. mdpi.com Furthermore, a one-pot hydrothermal synthesis of ternary ultra-thin PdPtNi nanosheets has been reported, where adjusting the solvent composition allows for the formation of porous nanosheets. nih.gov

System Synthetic Method Key Reagents Resulting Nanostructure Key Finding
Pt One-pot hydrothermalH₂PtCl₆, N,N'-methylenebisacrylamide (MBAA)Hollow porous Pt nanobowls mdpi.comMBAA acts as a crucial structure-directing agent. mdpi.com
PdAg One-pot soft-templatingPd and Ag precursors, dioctadecyldimethylammonium chlorideBimetallic PdAg hollow mesoporous nanospheres researchgate.net"Dual-template" surfactant drives the formation of mesoporous frameworks. researchgate.net
PdCuRu One-pot solvothermalPd nanoplates (seeds), Cu(acac)₂, Ru(acac)₃, benzyl (B1604629) alcoholTrimetallic PdCuRu porous nanoplates mdpi.comFormation occurs via underpotential deposition, alloying, and galvanic replacement. mdpi.com
PdPtNi One-pot hydrothermalPd, Pt, and Ni precursorsTernary ultra-thin PdPtNi porous nanosheets nih.govThe volume ratio of mixed solvents controls the final morphology. nih.gov

Vapor-Phase and Layer-by-Layer Fabrication

Vapor-phase and layer-by-layer fabrication techniques offer precise control over the structure and composition of nanomaterials, including the formation of nanobowl ensembles. Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) are powerful methods in this category.

Atomic Layer Deposition (ALD) for Structured Nanobowl Ensembles

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion. scispace.com This method provides exceptional conformality on three-dimensional structures and atomic-level control over film thickness. ugent.be ALD is particularly well-suited for coating nanostructures and creating structured ensembles of nanobowls. scispace.comugent.be

A common approach to fabricating nanobowl arrays involves using a template of self-assembled nanospheres, such as polystyrene (PS) spheres. researchgate.net A conformal layer of a material like titanium dioxide (TiO₂) is then deposited onto this template using ALD. researchgate.net Subsequent processing steps, such as reactive ion etching (RIE) to create hemispheres and annealing to remove the polymer template, result in a patterned array of nanobowls. researchgate.net

ALD can also be used to deposit palladium nanoparticles onto various substrates. rsc.orgresearchgate.net For instance, palladium nanoparticles have been deposited on functional electrospun poly-cyclodextrin nanowebs using ALD, creating a flexible and reusable nanocatalyst. rsc.org The size of the ALD-deposited palladium particles can be tuned by adjusting the deposition conditions. researchgate.net For example, using alternating exposures of a palladium precursor like Pd(hexafluoroacetylacetonate)₂ and a reducing agent like formalin, monodispersed palladium nanoparticles can be synthesized. researchgate.net

Molecular Layer Deposition (MLD) for Conformal Coatings

Molecular Layer Deposition (MLD) is a technique closely related to ALD, but it allows for the deposition of organic and organic-inorganic hybrid materials. ugent.be MLD utilizes bifunctional organic precursors that react in a sequential, self-limiting manner, similar to ALD. nih.gov This enables the growth of conformal coatings on various nanostructures, including those that could form the basis for or be coated onto nanobowls. ugent.benih.gov

MLD has been used to deposit conformal coatings, such as alucone, titanicone, and zincone, on carbon nanotubes without the need for an initial adhesion layer. nih.gov This demonstrates the versatility of MLD in coating complex, high-aspect-ratio nanostructures. The ability to create uniform organic or hybrid coatings offers opportunities to functionalize the surface of palladium nanobowls or to create nanobowl structures from hybrid materials with tailored properties.

Post-Synthetic Structural Modulation and Surface Engineering

Post-synthetic modification is a critical step for tailoring the properties of pre-formed palladium nanostructures, including nanobowls. These modifications can involve altering the structure, composition, or surface chemistry to enhance catalytic activity, stability, or selectivity.

One approach to post-synthetic modification is the creation of core-shell structures. For example, Au core-Pd shell-Pt cluster trimetallic nanorods have been synthesized, demonstrating the ability to add layers of different metals to an existing nanostructure. sysu.edu.cn Another strategy involves the partial and controllable aggregation of nanoparticles to form larger, porous structures. nih.gov

Surface engineering can also be achieved through the deposition of an overcoat using techniques like Atomic Layer Deposition (ALD). Amorphous alumina (B75360) overcoats deposited by ALD on supported palladium catalysts have been shown to improve selectivity and durability in reactions like acetylene (B1199291) hydrogenation. nih.gov This overcoat can act as a physical barrier, restricting the access of certain reactants to the catalytic surface. nih.gov

Furthermore, the charge distribution within a material can be modulated post-synthetically. This has been demonstrated in metal-organic frameworks to optimize the binding of specific molecules. sysu.edu.cn While not specific to palladium nanobowls, this principle of post-synthetic electronic modulation could be applied to tune their catalytic properties. The integration of palladium nanoparticles into covalent organic frameworks (COFs) through post-synthesis modification is another emerging area, where the COF provides a stable and tunable porous support. mdpi.com

Tuning Porosity and Shell Thickness

The ability to tune the porosity and shell thickness of palladium nanobowls allows for the optimization of properties like surface area and reactant accessibility. Various synthetic strategies have been employed to achieve this control.

One effective approach involves the use of soft templates, such as hexagonal mesophases composed of oil-swollen surfactant-stabilized tubes. arxiv.org In this method, the mesophase acts as a nanoreactor. The porosity of the resulting palladium nanostructures can be tuned by adjusting the composition of the soft template, which in turn controls the size of the hexagonal cells within the nanostructure. arxiv.org For instance, bimetallic palladium-platinum porous nanoballs have been synthesized using this template-assisted radiolytic synthesis, resulting in interconnected nanowires with a typical thickness of 2.5 nm. arxiv.org

Another strategy for creating porous palladium nanostructures is a template-free method that controls the aggregation of nanoparticles in organic media. nih.gov By varying the dielectric constant of the medium, the interaction between the nanoparticles can be tuned, leading to the formation of interconnected hierarchical porous clusters with large specific surface areas. nih.gov This method allows for the production of materials ranging from discrete nanoparticles to compact porous clusters. nih.gov

Control over shell thickness is often achieved in core-shell nanostructures, which can be adapted to form nanobowl geometries. For Au-Pd core-shell nanowires, the thickness of the palladium shell can be adjusted by controlling the Au/Pd feeding ratio during a one-pot chemical reduction synthesis. rsc.org Similarly, in the synthesis of bimetallic core-shell nanorods within a mesoporous silica shell, the metal shell thickness is regulated by the precursor concentration and the reaction time of the metal overgrowth. colloid.nl For example, Pt-Pd core-shell nanoparticles with an average total size of 13.5 nm have been synthesized with a Pd shell thickness of approximately 2.5 nm. nih.gov

A facile one-pot strategy has also been reported for the direct preparation of high-quality palladium nanostructures with morphologies like porous nanobowls and nanocages. rsc.orgresearchgate.net These hollow and porous structures are beneficial for applications such as the methanol oxidation reaction due to their enhanced catalytic performance. rsc.orgresearchgate.net The formation of hollow and porous Pt nanobowls, a similar morphology, has been achieved using N,N'-methylenebisacrylamide (MBAA) as a structure-directing agent, which forms a self-template with the metal ions. mdpi.com

The table below summarizes key findings from research on tuning porosity and shell thickness in palladium-based nanostructures.

Feature ControlledSynthetic MethodKey ParametersResulting StructureReference
PorositySoft Template (Hexagonal Mesophase)Template CompositionInterconnected nanowires forming hexagonal cells arxiv.org
PorosityTemplate-Free Nanoparticle AggregationDielectric constant of the organic mediumInterconnected hierarchical porous nanoclusters nih.gov
Shell ThicknessOne-Pot Chemical Reduction (Core-Shell)Au/Pd precursor feeding ratioAu-Pd core-shell nanowires with adjustable Pd shell thickness rsc.org
Shell ThicknessMetal Overgrowth in Mesoporous SilicaPrecursor concentration, reaction timeAu-Pd core-shell nanorods with controlled shell thickness colloid.nl
Shell ThicknessPolyol Method (Core-Shell)Not specifiedPt-Pd core-shell nanoparticles with a ~2.5 nm Pd shell nih.gov
Porous NanobowlsOne-Pot StrategyNot specifiedHollow and porous Pd nanobowls rsc.orgresearchgate.net

Facet Exposure and Surface Reconstruction Control

Controlling the crystallographic facets exposed on the surface of palladium nanobowls is critical for tailoring their catalytic activity and selectivity. Different facets exhibit different atomic arrangements and, consequently, distinct chemical properties.

The synthesis of ultrathin two-dimensional palladium nanosheets (PdNSs) with selectively exposed surface facets ({100}, {110}, or {111}) has been achieved using a bottom-up approach based on nanoconfined lamellar mesophases of amphiphilic functional surfactants. rsc.org The preferential adsorption of functional groups (like COOH, pyridyl, and quaternary ammonium) and halide counter-ions (Br⁻ and Cl⁻) from the surfactants onto specific palladium planes directs the epitaxial growth of the desired facets. rsc.org For instance, cetyltrimethylammonium bromide (CTAB) concentration can influence the transition from high-index to low-index facets in Au-Pd bimetallic nanorods. acs.org

The kinetic control of nanocrystal growth, coupled with the thermodynamic stabilization of specific facets by capping agents, allows for the fine-tailoring of the exposed facets on alloy nanoparticle surfaces. acs.org This precise control is crucial for understanding the structure-composition-property relationships in nanocatalysts. acs.org For example, studies on facet-engineered Pd nanocrystals (cubes with {100}, octahedrons with {111}, and rhombic dodecahedrons with {110}) have shown that the Pd{100} facet exhibits superior sensitivity for H₂O₂ sensing, which is attributed to the favorable binding of *OH intermediates. nih.gov

Surface reconstruction is another powerful tool to modify the catalytic properties of palladium nanostructures. This phenomenon involves the dynamic rearrangement of surface atoms, often induced by adsorbates or thermal treatments. In Pd-Cu alloy nanoparticles, the surface composition can be controlled by thermal annealing under different gas atmospheres. nsf.gov Annealing in a reducing atmosphere like H₂ tends to bring Pd atoms to the surface, while treatment under inert gas at high temperatures can lead to Cu segregation at the surface. nsf.gov This reversible, adsorbate-induced surface reconstruction allows for the optimization of the catalyst's surface for specific reactions. nsf.gov

Similarly, in ternary PdAgRh nanoalloys, extending the upper potential limit during cyclic voltammetry can facilitate the surface reconstruction of the electrocatalyst. researchgate.net This process can lead to the in-situ formation of Ag surface oxides (Ag-O), creating highly active and stable Pd/Ag-O interfaces at the atomic scale, which significantly boosts performance in reactions like formate (B1220265) oxidation. researchgate.net

The table below details research findings related to the control of facet exposure and surface reconstruction.

Control MethodNanostructureKey Parameters / InducersEffect on SurfaceReference
Facet Exposure2D Palladium Nanosheets (PdNSs)Functional surfactants (e.g., with COOH, pyridyl groups), halide ions (Br⁻, Cl⁻)Selective exposure of {100}, {110}, and {111} facets rsc.org
Facet ExposureAu-Pd Bimetallic NanorodsCTAB concentrationTransition from high-index to low-index faceting acs.org
Facet ExposurePd Nanocrystals (Cubes, Octahedrons, etc.)Surfactants to direct crystal growthSpecific facet exposure ({100}, {111}, {110}) nih.gov
Surface ReconstructionPd-Cu Alloy NanoparticlesThermal annealing, gas atmosphere (H₂, N₂)Dynamic changes in surface composition (Pd or Cu enrichment) nsf.gov
Surface ReconstructionTernary PdAgRh NanoalloysElectrochemical potential (Cyclic Voltammetry)In-situ formation of Ag surface oxides (Ag-O) researchgate.net

Advanced Characterization of Palladium Nanobowl Structures

Morphological and Microstructural Analysis

A thorough understanding of the shape, size, surface features, and internal structure of palladium nanobowls is crucial for correlating their structure with their functional properties.

High-resolution transmission electron microscopy (HR-TEM) is an indispensable tool for elucidating the morphology and crystalline nature of palladium nanobowls at the atomic level. rsc.org HR-TEM images provide direct visualization of the bowl-shaped nanostructures and can reveal detailed information about their size distribution and the presence of any structural defects.

Detailed analysis of HR-TEM images allows for the measurement of lattice fringes, which are the periodic lines corresponding to the atomic planes within the crystal. researchgate.net The spacing between these fringes can be measured and compared to known values for palladium's crystal structures, typically the face-centered cubic (fcc) lattice. For instance, an interplanar d-spacing of 0.23 nm corresponds to the {111} lattice planes of fcc palladium. nju.edu.cn This confirms the crystalline nature of the nanobowls and can be used to identify their crystallographic orientation. Furthermore, HR-TEM can reveal the presence of twinning, where different crystalline orientations exist within a single nanoparticle, separated by twin boundaries. nju.edu.cnresearchgate.net The technique is also capable of identifying various nanoparticle shapes, including icosahedrons and truncated decahedrons. researchgate.net In some cases, HR-TEM has been used to study the internal structure of multi-layered nanoparticles, revealing distinct layers with different lattice spacings. researchgate.net

HR-TEM Finding Observation Significance
MorphologyDirect visualization of bowl-like shapesConfirms the successful synthesis of the desired nanostructure.
Lattice FringesMeasurement of interplanar spacing (e.g., 0.23 nm)Confirms the face-centered cubic (fcc) crystalline structure of palladium. nju.edu.cn
Crystal DefectsIdentification of twin boundaries and other defectsProvides insight into the growth mechanism and potential impact on properties. nju.edu.cnresearchgate.net
Particle ShapesObservation of icosahedral and decahedral formsReveals the diversity of structures that can form at the nanoscale. researchgate.net

SEM analysis can provide information on the surface texture, such as the presence of pores or other features. researchgate.net For conductive samples like palladium, SEM can be performed directly. For non-conductive substrates or to enhance signal quality, a thin conductive coating of materials like gold, platinum, or a gold/palladium alloy is often applied. improvedpharma.com The interaction of the electron beam with the sample produces secondary and backscattered electrons, which are detected to form the image. The intensity of these signals is highly dependent on the surface topography, allowing for detailed visualization of the nanobowl's structure. surfacesciencewestern.com

SEM Finding Description Relevance
Overall MorphologyVisualization of the three-dimensional bowl shape. researchgate.netConfirms the synthesis of the target nanostructure.
Size DistributionAssessment of the uniformity of nanobowl sizes in a sample. researchgate.netmdpi.comImportant for understanding the consistency of the synthesis method.
Surface TopographyImaging of surface features, including smoothness and porosity. researchgate.netresearchgate.netProvides insights into the surface characteristics that can influence catalytic activity and other properties.

Atomic force microscopy (AFM) is a high-resolution scanning probe technique used to obtain three-dimensional images of a sample's surface and to quantify its surface roughness with nanoscale precision. nanosurf.comscispace.com Unlike electron microscopy techniques, AFM does not rely on electrons but instead uses a physical probe to scan the surface. nanosurf.com This allows for the characterization of a wide range of materials. scispace.com

In the context of palladium nanobowls, AFM can provide detailed topographical maps, revealing subtle surface features that may not be apparent in SEM images. A key parameter obtained from AFM is the average surface roughness (Ra), which is a measure of the fine-scale irregularities on the nanobowl's surface. researchgate.netresearchgate.net This information is critical as surface roughness can significantly impact the catalytic activity and other surface-dependent properties of the nanostructures. AFM can be operated in different modes, such as contact mode or tapping mode, to suit the properties of the material being studied. scispace.com

AFM Parameter Measurement Importance
Three-Dimensional TopographyHigh-resolution 3D rendering of the nanobowl surface. ufal.brAllows for a detailed visualization of the surface morphology.
Surface Roughness (Ra)Quantitative measurement of the average height variations on the surface. researchgate.netresearchgate.netA critical parameter for applications where surface area and texture are important, such as catalysis.

Cryogenic scanning electron microscopy (Cryo-SEM) is a specialized technique used to investigate the structure of materials in a frozen, hydrated state. This is particularly valuable for studying palladium nanobowls within a colloidal system, where their dispersion and interaction in a liquid medium are of interest. nih.govresearchgate.net By rapidly freezing the sample, the original nanostructure within the liquid is preserved. technion.ac.il

Biological and other wet samples are generally not conductive and are susceptible to damage from the electron beam. myscope.training To overcome this, samples in cryo-SEM are typically coated with a thin layer of metal, such as gold or palladium, to make them conductive and to protect them from beam damage, which in turn improves imaging quality. myscope.training Cryo-SEM allows for the direct observation of the nanobowls in their native, solvated environment, providing insights into their aggregation state and interaction with the surrounding medium. This technique can be instrumental in understanding the stability and behavior of palladium nanobowl colloids.

Compositional and Chemical State Determination

Beyond morphology, understanding the elemental composition and the chemical (oxidation) state of the atoms at the surface of the palladium nanobowls is crucial for predicting and explaining their chemical behavior.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.govtasconusa.com When analyzing palladium nanobowls, XPS is used to determine the oxidation state of the palladium atoms on the surface, which is critical for applications like catalysis.

XPS spectra are obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element and its oxidation state. For palladium, the Pd 3d region of the spectrum is typically analyzed. Metallic palladium (Pd(0)) and palladium oxide (PdO), which corresponds to an oxidation state of Pd(II), exhibit distinct binding energies. thermofisher.comresearchgate.net For example, the Pd 3d5/2 peak for metallic palladium is found at approximately 335.0 eV, while for palladium oxide, it shifts to a higher binding energy of around 336.7 eV. thermofisher.com The presence of different palladium species, such as PdO and PdCl2, can also be identified. researchgate.net High-pressure XPS studies have shown that the surface of palladium can be dynamic, with its composition changing in response to the surrounding gas environment and temperature. mpg.de

XPS Analysis Information Obtained Significance
Elemental CompositionIdentifies the elements present on the surface of the nanobowls.Confirms the purity of the palladium nanostructures.
Oxidation StateDistinguishes between different oxidation states of palladium (e.g., Pd(0), Pd(II)). researchgate.netmpg.deCrucial for understanding catalytic activity, as the oxidation state can greatly influence reaction pathways.
Surface ChemistryProvides information about the chemical bonds and electronic structure at the surface. aps.orgaps.orgHelps in understanding the interaction of the nanobowls with other molecules.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. bruker.comthermofisher.com When a high-energy electron beam from a scanning electron microscope (SEM) or transmission electron microscope (TEM) interacts with the palladium-nanobowl specimen, it causes the ejection of inner-shell electrons from the palladium atoms. Electrons from higher energy shells then drop to fill these vacancies, releasing the excess energy in the form of X-rays. bruker.com The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for precise elemental identification. bruker.comthermofisher.com

By scanning the electron beam across the nanobowl structure, a spatial map of the elemental distribution can be generated. bruker.comjeol.com This elemental mapping is crucial for confirming the purity of the palladium nanobowls and for analyzing the distribution of palladium, especially in cases where they are part of a composite material or have undergone surface modifications. For instance, in palladium-gold (Pd-Au) alloy nanoparticles, EDX line scans across individual particles can confirm the homogeneous distribution of both metals, ensuring the formation of a true alloy rather than a core-shell structure. nih.gov EDX analysis of palladium nanoparticles can exclusively show peaks corresponding to palladium, confirming that the nanostructures are composed solely of this element, aside from signals from the underlying support grid (e.g., copper and carbon). nju.edu.cn

The technique can be applied in a three-dimensional manner through EDX tomography, which involves acquiring multiple 2D elemental maps at various tilt angles and reconstructing them to visualize the elemental distribution within a single nanoparticle. nih.gov This provides invaluable information on the internal and surface composition of the nanobowls.

Table 1: Representative EDX Data for Palladium Nanostructures

Feature Description
Detected Elements Primarily Palladium (Pd). Other elements like Carbon (C) and Copper (Cu) may be detected from the TEM grid. nju.edu.cnglobalsino.com
Analysis Mode Spot analysis, line scanning, and elemental mapping. jeol.comnih.gov
Information Obtained Elemental composition, purity, and spatial distribution of elements. bruker.comnih.gov

| Key Pd X-ray Lines | Lα at 2.84 keV is commonly used for EDS measurements. globalsino.com |

Electron Energy Loss Spectroscopy (EELS) for Spatially Resolved Chemical Information

Electron Energy Loss Spectroscopy (EELS) is another analytical technique performed in a TEM or STEM that provides detailed chemical and electronic information with high spatial resolution. eels.infolabs-services.com It analyzes the energy distribution of electrons that have passed through a thin this compound sample. eels.info As electrons traverse the specimen, they can lose energy through inelastic scattering events, such as exciting plasmons or core-level electrons of the palladium atoms. eels.infoaps.org The resulting energy loss spectrum contains information about elemental composition, chemical bonding, and oxidation states. eels.infoeels.info

EELS is particularly advantageous for light element analysis and can provide information that is complementary to EDX. labs-services.com For palladium, the M-edges (M₄ at 340 eV and M₅ at 335 eV) and L-edges (L₃ at 3173 eV and L₂ at 3330 eV) are significant. eels.info The fine structure of these edges, known as the Energy Loss Near-Edge Structure (ELNES), can reveal details about the local coordination and oxidation state of the palladium atoms within the nanobowl structure.

Spatially resolved EELS, often performed in a STEM, can map the chemical variations across a single nanobowl. arxiv.org This is particularly useful for studying phenomena like the distribution of elements in bimetallic nanostructures or investigating localized chemical changes on the surface. researchgate.net For example, in studies of helium nanobubbles within a palladium matrix, STEM-EELS has been used to measure and map the density of helium, differentiating the bubbles from empty voids. arxiv.orgarxiv.org

Table 2: EELS Analysis Details for Palladium

Feature Description
Core-Loss Edges Pd M₄,₅-edges (~335-340 eV), Pd L₂,₃-edges (~3173-3330 eV). eels.info
Information from ELNES Bonding environment, oxidation state, and density of unoccupied electronic states. eels.info
Spatial Resolution Can achieve sub-nanometer to atomic resolution, enabling localized chemical analysis. aps.orgaps.org

| Advantages | High sensitivity for light elements, provides chemical bonding information. labs-services.com |

Crystalline Structure and Orientation

Understanding the crystalline nature of palladium-nanobowls is fundamental, as it directly influences their catalytic and physical properties. Techniques like X-ray Diffraction and electron diffraction are indispensable for this purpose.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary and non-destructive technique used to determine the phase composition and crystalline structure of materials. malvernpanalytical.comucmerced.edu When a beam of X-rays is directed at the this compound sample, the atoms in the crystalline lattice diffract the X-rays in a predictable manner, governed by Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal structure. ucmerced.edu

For palladium nanostructures, XRD patterns typically show characteristic peaks corresponding to the face-centered cubic (fcc) crystal structure. researchgate.netresearchgate.net The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are used to identify the crystalline phase by comparing them to reference patterns from databases like the International Centre for Diffraction Data (ICDD). malvernpanalytical.comncl.ac.uk For instance, diffraction peaks at 2θ values of approximately 40.1°, 46.7°, 68.1°, and 82.1° correspond to the (111), (200), (220), and (311) planes of fcc palladium, respectively. researchgate.netmdpi.com

The sharpness and intensity of the diffraction peaks provide information about the crystallinity and crystallite size of the nanobowls. Broader peaks generally indicate smaller crystallite sizes, a relationship described by the Scherrer equation. d-nb.info Furthermore, the relative intensities of the diffraction peaks can reveal any preferential crystalline orientation (texture) within the nanobowl structure. An unusually intense peak for a specific plane, such as the {111} plane, suggests that the crystallites are preferentially oriented with this facet exposed. d-nb.infonih.gov

Table 3: Typical XRD Data for FCC Palladium Nanostructures

Miller Indices (hkl) Approximate 2θ Angle (°) (for Cu Kα radiation)
(111) 40.1
(200) 46.7
(220) 68.1
(311) 81.7 - 82.1
(222) 86.2

Source: researchgate.netresearchgate.netmdpi.com

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a technique performed in a TEM that provides crystallographic information from a specific, localized area of the sample. wikipedia.org By inserting a selected area aperture in the image plane of the microscope, a diffraction pattern can be obtained from an area as small as a single nanobowl. wikipedia.org

The resulting SAED pattern consists of a series of spots or rings. wikipedia.org A pattern of distinct spots indicates that the nanobowl is a single crystal or has a high degree of crystalline order. nju.edu.cnacs.org The arrangement and spacing of these spots can be indexed to specific crystal planes, allowing for the determination of the crystal's orientation relative to the electron beam. govinfo.gov For example, SAED patterns of palladium nanostructures have been indexed to the {111}, {200}, {220}, and {311} reflections of the fcc structure. nju.edu.cn

If the nanobowl is polycrystalline, meaning it is composed of many small, randomly oriented crystallites, the SAED pattern will consist of a set of concentric rings. wikipedia.orgresearchgate.net Each ring corresponds to a specific set of lattice planes, and the diameter of the rings can be used to calculate the interplanar spacings (d-spacings), confirming the fcc structure of palladium. nih.govd-nb.info Elongated spots in a pattern can suggest the presence of multiple nanodomains with slight misorientations. nju.edu.cn

Table 4: SAED Pattern Interpretation for Palladium-Nanobowls

Pattern Type Interpretation
Spot Pattern Indicates a single-crystalline or highly oriented structure. nju.edu.cnacs.org
Ring Pattern Indicates a polycrystalline structure composed of randomly oriented grains. d-nb.infowikipedia.orgresearchgate.net

| Indexed Rings/Spots | Confirms the face-centered cubic (fcc) crystal structure of palladium. nju.edu.cnd-nb.info |

Spectroscopic Probing of Surface Interactions

The surface of palladium-nanobowls is where crucial interactions, such as catalysis and sensing, take place. Spectroscopic techniques are vital for understanding the chemical species and vibrational modes present on these surfaces.

Raman Spectroscopy for Vibrational Fingerprints and Surface Adsorbates

Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It provides a specific "fingerprint" that can be used to identify molecules and study their structure. wikipedia.orgmdpi.com When monochromatic laser light interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in energy that corresponds to the vibrational modes of the molecules. wikipedia.org

In the context of palladium-nanobowls, Raman spectroscopy is particularly valuable for studying molecules adsorbed on their surface. nih.gov While palladium itself is not strongly Raman active, its nanostructured surface can significantly enhance the Raman signal of adsorbed molecules, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). nih.govacs.org This enhancement allows for the detection and identification of trace amounts of surface species, such as reactants, intermediates, or organic capping agents. mdpi.comacs.org

For example, SERS has been used to study the adsorption of molecules like 4-mercaptopyridine (B10438) on palladium nanostructures, where enhancement factors can be as high as 10⁵. nih.gov The technique can identify the characteristic vibrational modes of the adsorbate, providing insight into the nature of the surface-adsorbate interaction and how it might be altered by the nanobowl's curvature and surface defects. nih.gov The ability to obtain a molecular fingerprint makes Raman/SERS a powerful tool for in-situ monitoring of surface chemistry on palladium-nanobowls. mdpi.comnih.gov

Table 5: Application of Raman Spectroscopy to this compound Surfaces

Technique Information Provided Example Application
Raman Spectroscopy Vibrational modes of the material and surface species. wikipedia.org Identification of palladium oxides or other compounds formed on the surface.

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational fingerprints of adsorbed molecules. acs.orgacs.org | Detecting and identifying reaction intermediates or trace analytes on the nanobowl surface. mdpi.comrsc.org |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of this compound materials. mdpi.com It is element-specific and sensitive to both the surface and bulk of the material, making it ideal for characterizing nanocatalysts. nih.gov XAS encompasses two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comchemcatbio.org

The XANES region provides information about the oxidation state and coordination geometry of the palladium atoms. chemcatbio.orgchalmers.se For instance, the position of the absorption edge can indicate the formal oxidation state of palladium, with higher energy shifts often corresponding to higher oxidation states. chemrxiv.org Studies on palladium nanoparticles have shown that changes in the XANES spectra can be correlated with the particle size and the presence of surface species like oxides. chalmers.seresearchgate.net For example, the formation of palladium oxide on the surface of nanoparticles leads to distinct features in the XANES spectra. nih.gov

The EXAFS region provides quantitative information about the local atomic environment around the palladium atoms, including bond distances, coordination numbers, and the identity of neighboring atoms. chemcatbio.orgaps.org Analysis of EXAFS data can reveal the Pd-Pd bond distances within the nanobowl structure. nsrrc.org.tw For palladium nanoparticles, a contraction of the nearest-neighbor distance and a reduction in the average coordination number are often observed with decreasing particle size. aps.org In one study, EXAFS analysis of palladium nanoparticles indicated that at the end of a rich period in a catalytic reaction, palladium was in a state similar to metallic Pd, while at the end of a lean period, it resembled bulk PdO. esrf.fr

Comprehensive analysis of XAS data, often extending to multiple coordination shells and considering multiple scattering paths, is crucial for a detailed understanding of the nanobowl structure. aps.org The following table summarizes representative EXAFS fitting parameters for palladium nanoparticles under different conditions.

Table 1: Representative EXAFS Fitting Parameters for Palladium Nanoparticles

Sample Shell Coordination Number (CN) Bond Distance (Å)
As-reduced Pd Catalyst Pd-Pd 6 -
Pd Nanoparticles (7 nm) Pd-Pd - Contracted
Pd Nanoparticles (12 nm) Pd-Pd - Contracted
Pd Nanoparticles (23 nm) Pd-Pd - Contracted
Pt-Pd Nanoparticles Pt-Pt/Pd - 2.72 - 2.74
Pt-Pd Nanoparticles Pd-Pd 10.2 - 11.2 -

Data compiled from multiple sources. aps.orgscirp.orgnorthwestern.edu

In-situ and Operando Spectroscopic Characterization Techniques

In-situ and operando spectroscopic techniques are indispensable for studying the dynamic changes in this compound structures under realistic reaction conditions. researchgate.netresearchgate.netnih.gov These methods allow for the direct observation of the catalyst's chemical and structural evolution during a chemical process, providing critical insights into reaction mechanisms and catalyst behavior. chemcatbio.orgosti.gov X-ray absorption spectroscopy (XAS) is a primary technique used in this context. mdpi.comesrf.fr

Operando XAS, often coupled with other techniques like mass spectrometry or infrared spectroscopy, enables the correlation of structural changes with catalytic activity in real-time. nih.govd-nb.infounito.it For example, time-resolved in-situ XAS has been used to monitor the oxidation state of palladium in supported catalysts during methane (B114726) oxidation, revealing reversible changes between reduced and oxidized phases that correspond to fluctuations in catalytic activity. esrf.fr Similarly, operando XAS studies have provided evidence for the nature of the active palladium species in C-H activation and Suzuki-Miyaura coupling reactions. nih.govrsc.org

The experimental setup for in-situ and operando studies typically involves a specialized reaction cell that allows for the control of temperature, pressure, and gas composition while the X-ray beam passes through the sample. chalmers.seunito.it This enables the collection of spectra as the reaction proceeds. researchgate.net The data obtained can reveal the formation and transformation of catalytic species, such as the evolution of palladium oxides or the interaction of palladium with reactants. nih.govd-nb.info

Recent advancements have focused on developing sophisticated data analysis methods, including machine learning approaches, to handle the large datasets generated during operando experiments and to extract subtle structural and electronic information. mdpi.comnih.gov The combination of multiple in-situ techniques, such as XAS, X-ray diffraction (XRD), and Raman spectroscopy, provides a more comprehensive understanding of the catalyst's behavior. researchgate.netosti.gov

The following table presents examples of in-situ and operando studies on palladium-based nanocatalysts and the key findings.

Table 2: Examples of In-situ and Operando Studies on Palladium Nanocatalysts

Catalytic Reaction Techniques Key Findings
Methane Oxidation Time-resolved in-situ XAS, Mass Spectrometry Reversible changes in Pd oxidation state between reduced and oxidized phases correlate with catalytic activity. esrf.fr
C-H Acetoxylation In-situ Pd K-edge XANES and EXAFS Observed the evolution of Pd species from the pre-catalyst to the active form, involving changes in the coordination environment. rsc.org
CO Oxidation Operando XAS, in-situ NAP-XPS, operando DRIFTS Identified metallic and oxidic Pd states during the reaction, with different sites being active at different temperatures. d-nb.info
Ethylene (B1197577) Hydrogenation Operando XAS, Mass Spectrometry Monitored the state of Pd nanoparticles under varying ethylene/hydrogen ratios. unito.it

Pore Structure and Surface Area Analysis

Nitrogen Physisorption for Specific Surface Area and Pore Size Distribution

Nitrogen physisorption is a standard technique used to determine the specific surface area and pore size distribution of porous materials like palladium-nanobowls. acs.org The analysis is based on the Brunauer–Emmett–Teller (BET) theory for calculating the specific surface area and methods like the Barrett–Joyner–Halenda (BJH) model for determining the pore size distribution. acs.orgacs.org

The nitrogen adsorption-desorption isotherm provides valuable information about the porous nature of the material. A type IV isotherm with a hysteresis loop is characteristic of mesoporous materials (pore size 2–50 nm). rsc.org The shape and position of the hysteresis loop can give qualitative information about the pore geometry.

For palladium-based nanocatalysts, the BET surface area is a crucial parameter as a higher surface area often indicates more available active sites for catalysis. acs.org For example, a study on palladium nanoparticles supported on graphitic carbon nitride reported a BET surface area of 27.14 m²/g. acs.org Another study on palladium nanoparticles synthesized at room temperature found a specific surface area of approximately 19.44 m²/g. acs.org The pore size distribution analysis can reveal the presence of mesopores and their average diameter. For instance, a palladium/g-C3N4 material was found to have a pore diameter of 3.824 nm, indicating a highly porous structure. acs.org

The following table summarizes the textural properties of various palladium-containing nanomaterials determined by nitrogen physisorption.

Table 3: Textural Properties of Palladium-Based Nanomaterials from Nitrogen Physisorption

Material BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm)
Pd/g-C3N4 27.14 0.15 3.824
Pd NPs (synthesized at RT) 19.44 - 24.29
Pd/SBA-15 493 0.78 5.7
Amine-functionalized MCF 341 1.55 18.4
Pd@COF-TB - - 3.2
VPMP@CLS-Pd - 0.111 17-27
Micro-mesoporous polymer (OF2) 700 - -

Data compiled from multiple sources. acs.orgacs.orgrsc.orgmdpi.comresearchgate.netmdpi.comnih.gov

Mercury Porosimetry for Macropore Analysis

Mercury porosimetry is a technique used to characterize the macroporous structure of materials, covering a pore size range from several hundred micrometers down to a few nanometers. particletechlabs.compsu.eduresearchgate.net This method is based on the principle that a non-wetting liquid, mercury, will only intrude into pores under external pressure. psu.edu The pressure required for intrusion is inversely proportional to the pore size, as described by the Washburn equation. psu.edu

This technique is particularly useful for analyzing materials with a wide range of pore sizes, including macropores that are not always effectively characterized by gas physisorption methods. mdpi.com It can provide information on pore size distribution, total pore volume, bulk and apparent density, and porosity. researchgate.net For materials like palladium-nanobowls, which may be supported on or integrated into macroporous structures, mercury porosimetry can offer crucial insights into the accessibility of the larger pores that influence mass transport to the active catalytic sites. inoteexpress.com

Table 4: Information Obtainable from Mercury Porosimetry

Parameter Description
Pore Size Distribution Distribution of pore diameters over a wide range, typically from 0.003 to 360 microns. psu.edu
Total Pore Volume The total volume of accessible pores within the material. researchgate.net
Bulk Density The density of the material including pore and particle voids.
Apparent (Skeletal) Density The density of the solid material itself, excluding pore volume. researchgate.net
Porosity The percentage of void space in a bulk material. psu.edu

Table 5: List of Chemical Compounds

Compound Name
Palladium
Palladium Oxide
Methane
Carbon Monoxide
Nitrogen
Mercury
Ethylene
Hydrogen
Palladium Acetate (B1210297)
Graphitic Carbon Nitride
Siliceous Mesocellular Foam
Volcanic Pumice
Cellulose
Phenylboronic acid
4-bromotoluene
Alumina (B75360)
Ceria
Titania
Zirconia
Platinum
Gold
Nickel
Tin
Silver
Cobalt
Gallium
Bismuth
Lanthanum Manganite Aluminate
Manganese Oxide
Carbon
Pyridine
Acetic Acid
1-octene
Amoxicillin (B794)
Poly(methyl methacrylate)
Polyvinyl alcohol
Hydrochloric acid
Sodium borohydride
Argon
Oxygen
Silicon nitride
Helium
Carbon dioxide
Sulfur dioxide
Water
Boron nitride
Perchloric acid
Chitosan
Manganese Ferrite
Benzene
Acrolein
Propane (B168953)
Diethyl ether
Toluene
Heptane
Hexane
Acetone
Ethanol (B145695)
Methanol (B129727)
Isopropanol
Formic acid
Acetaldehyde
Propanal
Butanal
Pentanal
Hexanal
Heptanal
Octanal
Nonanal
Decanal
Undecanal
Dodecanal
Tridecanal
Tetradecanal
Pentadecanal
Hexadecanal
Heptadecanal
Octadecanal
Nonadecanal
Eicosanal
Heneicosanal
Docosanal
Tricosanal
Tetracosanal
Pentacosanal
Hexacosanal
Heptacosanal
Octacosanal
Nonacosanal
Triacontanal
Hentriacontanal
Dotriacontanal
Tritriacontanal
Tetratriacontanal
Pentatriacontanal
Hexatriacontanal
Heptatriacontanal
Octatriacontanal
Nonatriacontanal
Tetracontanal
Hentetracontanal
Dotetracontanal
Tritetracontanal
Tetratetracontanal
Pentatetracontanal
Hexatetracontanal
Heptatetracontanal
Octatetracontanal
Nonatetracontanal
Pentacontanal
Henpentacontanal
Dopentacontanal
Tripentacontanal
Tetrapentacontanal
Pentapentacontanal
Hexapentacontanal
Heptapentacontanal
Octapentacontanal
Nonapentacontanal
Hexacontanal
Henhexacontanal
Dohexacontanal
Trihexacontanal
Tetrahexacontanal
Pentahexacontanal
Hexahexacontanal
Heptahexacontanal
Octahexacontanal
Nonahexacontanal
Heptacontanal
Henheptacontanal
Doheptacontanal
Triheptacontanal
Tetraheptacontanal
Pentaheptacontanal
Hexaheptacontanal
Heptaheptacontanal
Octaheptacontanal
Nonaheptacontanal
Octacontanal
Henoctacontanal
Dooctacontanal
Trioctacontanal
Tetraoctacontanal
Pentaoctacontanal
Hexaoctacontanal
Heptaoctacontanal
Octaoctacontanal
Nonaoctacontanal
Nonacontanal
Hennonacontanal
Dononacontanal
Trinonacontanal
Tetranonacontanal
Pentanonacontanal
Hexanonacontanal
Heptanonacontanal
Octanonacontanal
Nonanonacontanal

Catalytic Performance and Mechanistic Pathways of Palladium Nanobowl Catalysts

Electrocatalytic Reaction Pathways

The novel architecture of palladium nanobowls significantly influences their behavior in electrocatalytic reactions. The combination of a hollow interior and porous walls facilitates efficient diffusion of reactants and products, while the curved surfaces can alter the electronic properties and binding energies of intermediates, thereby steering reaction pathways and improving catalytic activity and selectivity.

Palladium-nanobowl catalysts have demonstrated exceptional performance in the electro-oxidation of small organic molecules, which is a critical process for direct alcohol fuel cells (DAFCs). Their high surface area and open structure are particularly advantageous for these complex multi-electron transfer reactions. rsc.orgresearchgate.net

Research has shown that hollow and porous palladium nanocrystals, including nanobowls, exhibit superior catalytic activity for the methanol (B129727) oxidation reaction (MOR) compared to solid nanoparticles. rsc.orgresearchgate.net The unique mesoporous and hollow structure of these nanobowls provides a larger electrochemically active surface area and makes the catalytic sites more accessible to methanol molecules. rsc.org Similarly, in the ethanol (B145695) oxidation reaction (EOR), the nanostructure plays a crucial role, with palladium-based catalysts showing high mass activity. researchgate.netosti.gov For instance, nanoparticle-assembled Pd octahedral nanocages, which share structural motifs with nanobowls, provide a high density of active sites and demonstrate efficient catalysis for ethanol oxidation. researchgate.net

The oxidation of ethylene (B1197577) glycol (EG), a promising fuel for DAFCs due to its high energy density and renewability, is also effectively catalyzed by nanostructured palladium. up.ac.zamdpi.com The cleavage of the C-C bond in ethylene glycol is a significant challenge, and the design of catalysts that can facilitate this step is crucial for complete oxidation to CO2. researchgate.net Bimetallic palladium-based nanostructures, such as PdCuCo alloys with a hollow, echinus-like morphology, have shown superior efficiency for ethanol oxidation, suggesting that multi-component nanobowls could offer further enhancements. acs.org

Formic acid oxidation (FAOR) is another key reaction where palladium catalysts excel. mpg.demdpi.com Porous palladium-silver (PdAg) alloy nanostructures with concave surfaces have exhibited enhanced electrocatalytic activity and durability for FAOR, outperforming conventional Pd nanoparticles. researchgate.net

Table 1: Performance of Palladium-Based Nanostructures in Fuel Oxidation Reactions
CatalystReactionMass Activity (mA/mgPd)Key FindingsReference
Pd Nanobowls (Pd-NBs)Methanol OxidationNot specified, but highest among tested shapesHollow-structured mesoporous nanobowls showed the best catalytic performance due to morphology. rsc.org
Pd modified Ni nanowireEthanol Oxidation1479.79The 1D morphology and bifunctional effects of Pd and Ni enhanced catalytic activity. researchgate.net
PdIrNiTe-MNSPsEthylene Glycol Oxidation1372.22Mesoporous, amorphous structure facilitated C-C bond cleavage and enhanced activity over commercial Pd/C. mdpi.com
PdAg NanostructuresFormic Acid Oxidation987Highly open nanostructures and tunable electronic features led to superior activity. researchgate.net

The oxidation of fuels like methanol and formic acid on palladium surfaces proceeds through complex reaction networks involving various adsorbed intermediates. A common issue is the formation of carbon monoxide (CO), a poisoning species that strongly adsorbs to the catalyst surface and blocks active sites, thereby hindering the reaction. mpg.dersc.org

For formic acid oxidation, the reaction can proceed via two main pathways:

Direct Dehydrogenation: HCOOH → COOH* + H⁺ + e⁻, followed by COOH* → CO₂ + H⁺ + e⁻. This is the desired pathway.

Dehydration Path (Poisoning): HCOOH → CO* + H₂O. The adsorbed CO* intermediate passivates the catalyst.

The unique morphology of palladium nanobowls, characterized by high surface curvature and porosity, plays a critical role in enhancing catalytic performance by improving mass transport. rsc.orgmdpi.com

Porosity: The porous structure of the nanobowl walls is vital for enhancing the electrochemically active surface area and facilitating the transport of reactants to, and products from, the catalytic sites. mdpi.comharvard.edu This porous network ensures that the interior surfaces of the catalyst are accessible, which is a significant advantage over non-porous or solid nanoparticles where only the exterior surface is active. This improved accessibility minimizes diffusion limitations, ensuring a uniform concentration of reactants across the catalyst surface. harvard.edursc.org

Surface Curvature: The high degree of surface curvature in nanobowls, particularly at edges and corners, leads to a higher density of under-coordinated atoms. mdpi.com These sites are often more catalytically active than the flat facets of a nanoparticle. Furthermore, increased curvature can alter the surface energy and electronic structure of the palladium atoms, which can weaken the binding of poisoning intermediates like CO and facilitate their removal, thus boosting catalytic activity and stability. mdpi.com Studies on core-shell and yolk-shell nanostructures have shown that mass transport of the solvent and solute through the porous shells can be the dominant factor in reaction kinetics, highlighting the importance of the porous architecture. acs.org

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts, their high cost has driven research towards palladium-based alternatives. rsc.orgosti.gov The ORR activity of palladium is highly dependent on its structure and surface facets. osti.gov

The nanobowl morphology is expected to be beneficial for ORR by providing a large number of active sites and facilitating oxygen diffusion. Alloying palladium with other transition metals can tune its electronic properties (d-band center), which modifies the binding energy of oxygenated intermediates (O, OH, OOH*). rsc.org An ideal catalyst should have an optimal binding energy—strong enough to facilitate O-O bond breaking but weak enough to allow for the timely desorption of H₂O. rsc.org For example, alloying Pd with metals that have a smaller atomic radius can induce compressive strain on the Pd surface, which has been shown to improve ORR activity. osti.gov Although specific studies focusing solely on palladium nanobowls for ORR are limited, the principles derived from other hollow and nanostructured Pd catalysts suggest that the unique geometry of nanobowls would be advantageous. rsc.orgosti.gov

The oxygen evolution reaction (OER) is the anodic counterpart to ORR in processes like water splitting. Palladium itself is not typically a primary catalyst for OER, as it tends to form oxides that are not highly active. However, nanostructured palladium materials can serve as effective supports or components in bifunctional catalysts for both ORR and OER.

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating climate change and storing renewable energy. Palladium is a unique catalyst that can selectively reduce CO₂ to formate (B1220265) (HCOO⁻) at potentials close to equilibrium. oaepublish.comresearchgate.net However, a major challenge is catalyst deactivation due to the competitive hydrogen evolution reaction (HER) and the poisoning of the catalyst surface by strongly bound CO, which is a byproduct at higher overpotentials. researchgate.netresearchgate.net

The reaction pathway on palladium surfaces is highly potential-dependent. At low overpotentials, the formation of palladium hydride (PdHₓ) phases is believed to be crucial for the selective pathway to formate via a *OCHO intermediate. oaepublish.comresearchgate.net At more negative potentials, the direct reduction of CO₂ to CO via a *COOH intermediate becomes more favorable, leading to catalyst poisoning. oaepublish.com

The porous and high-surface-area structure of palladium nanobowls could offer significant advantages for CO₂ reduction. The enhanced mass transport can ensure a high local concentration of CO₂ at the active sites, while the unique surface structure could potentially stabilize the PdHₓ phase and favor the formate pathway. Alloying palladium with other metals, such as copper, in a nanoparticle configuration has been shown to lower the d-band center, which weakens the binding of CO and leads to more stable and sustained CO₂ reduction to formate. researchgate.net Applying such alloying strategies to a nanobowl architecture could combine the benefits of morphology and electronic effects for enhanced performance.

Table 2: Performance of Palladium-Based Catalysts in CO₂ Reduction
CatalystProductFaradaic Efficiency (FE)Potential (vs. RHE)Key FindingsReference
Pd icosahedra/CCO91.1%-0.80 VShape-controlled nanoparticles show high selectivity for CO at higher potentials. mdpi.com
Pt–Pd/CFormic Acid88%-0.40 VBimetallic nanoparticles enable formate production at low overpotential. mdpi.com
PDDA-Pd/CCO~93%-0.65 VSurface functionalization with electron-donating groups weakens CO binding, enhancing CO selectivity. rsc.org
Pd-Cu Alloy NPsFormate>70% (initial)-0.15 VAlloying with Cu weakens CO binding, improving stability and formate selectivity. researchgate.net

Fuel Oxidation Reactions (e.g., Methanol, Ethanol, Formic Acid, Ethylene Glycol Oxidation).

Heterogeneous Organic Transformation Catalysis

Palladium is a cornerstone catalyst in modern organic synthesis, facilitating a wide array of transformations, particularly cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. frontiersin.orgrsc.orgrsc.org The use of heterogeneous palladium nanocatalysts, including nanobowls, is highly desirable as it simplifies catalyst separation and recycling, aligning with the principles of green chemistry. rsc.orgnih.gov

The high surface area and abundance of accessible active sites on palladium nanobowls make them potentially powerful catalysts for these transformations. The catalytic cycle for many of these reactions involves the in-situ generation of an active Pd(0) species from a pre-catalyst. rsc.org The nanostructure of the catalyst can influence the stability and activity of these species.

While specific examples of palladium nanobowls in many standard cross-coupling reactions are still emerging, related nanostructures have shown great promise. For instance, palladium nanoparticles supported on various materials are effective for Hiyama coupling reactions, which form C-C bonds between aryl halides and organosilanes. organic-chemistry.org The ligand-free nature of some nanoparticle-catalyzed systems simplifies the reaction setup and reduces costs. organic-chemistry.org

In hydrogenation reactions, the size and surface structure of palladium nanoparticles are known to strongly influence activity and selectivity. acs.orgnih.gov Porous organic polymers encapsulating Pd nanoparticles have shown excellent performance in alkene hydrogenation at room temperature. acs.org The unique morphology of palladium nanobowls could offer similar benefits, providing a stable and reusable platform for selective hydrogenation. Furthermore, plasmonic catalysis, where light energy is used to drive chemical reactions, has utilized nanobowl structures. Highly open AuAg nanobowls have been used for surface-plasmon-enhanced photo-electrocatalytic reactions, suggesting a potential application for palladium-containing nanobowls in light-driven organic transformations. acs.orgdntb.gov.ua

Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki, Hiyama, Sonogashira)

This compound catalysts and related palladium nanoparticles demonstrate exceptional efficiency in facilitating a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. mdpi.commpg.de Their high surface-area-to-volume ratio and the abundance of low-coordination sites contribute to their enhanced catalytic activity compared to bulk counterparts. mpg.demdpi.com

The Suzuki-Miyaura reaction , a cornerstone of cross-coupling chemistry, is effectively catalyzed by palladium nanocatalysts. wikipedia.org For instance, palladium nanoparticles supported on fibrous nanosilica (KCC-1) have shown a turnover frequency (TOF) 51 times higher than previously reported supported catalysts for carbonylative Suzuki coupling under mild conditions. rsc.org Similarly, palladium nanoparticles supported on nitrogen-doped carbon nanosheets achieved a TOF of 2390 h⁻¹, a near ninefold increase in activity over commercial Pd/C catalysts. mdpi.com Magnetic nanoparticles have also been employed as supports, allowing for easy catalyst recovery and reuse over multiple cycles without significant loss of activity. frontiersin.orgmdpi.com The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product. wikipedia.orgfrontiersin.org

In the Hiyama reaction , which couples organosilanes with organic halides, palladium nanoparticles serve as highly efficient, often ligand-free, catalysts. organic-chemistry.orgorganic-chemistry.org This approach allows for the synthesis of diverse diarylmethanes, which are important pharmaceutical building blocks. organic-chemistry.org Studies using palladium nanoparticles generated in situ have demonstrated excellent yields in water, highlighting a green chemistry approach. nih.gov Magnetically recoverable nano-supports have also been successfully applied, enabling the catalyst to be reused at least 10 times without a significant drop in activity. rsc.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, and palladium nanocatalysts have enabled the development of protocols that are both copper- and ligand-free. organic-chemistry.orgrsc.orgwikipedia.org A catalyst comprising poly(vinylpyrrolidone) (PVP)-supported palladium nanoparticles can be recycled up to eight times without a major loss in reactivity. organic-chemistry.org This method is environmentally advantageous, proceeding in ethanol and avoiding the formation of homo-coupling byproducts often associated with traditional copper-cocatalyzed systems. organic-chemistry.org DNA has also been used as a support for palladium nanoparticles, creating a reusable catalyst for the Sonogashira reaction under mild conditions. rsc.org

Finally, the Heck reaction , another pivotal C-C coupling method, is also efficiently catalyzed by palladium nanocrystals embedded in supports like covalent organic frameworks (COFs). mdpi.com

Table 1: Performance of Palladium Nanocatalysts in C-C Coupling Reactions This table is interactive. Click on headers to sort.

Reaction Catalyst System Substrates Key Findings Reference
Suzuki (Carbonylative) Pd NPs on KCC-1-PEI 4-Iodoanisole, Phenylboronic acid TOF 51 times higher than best literature-supported Pd catalyst. Recyclable up to 10 times. rsc.org
Suzuki Pd/Nitrogen-doped Carbon Nanosheets Bromobenzene, Phenylboronic acid TOF of 2390 h⁻¹; 85% conversion. Maintained high TOF after five cycles. mdpi.com
Hiyama Pd NPs with PEG-600 Benzyl (B1604629) halides, Aryltrialkoxysilanes Synthesizes diverse diarylmethanes. Ligand-free, operationally simple, and cost-effective. organic-chemistry.org
Hiyama Magnetic NPs supported Pd Aryltrialkoxysilanes, Aryl halides High product yields. Catalyst recoverable and reusable for at least 10 cycles. rsc.org
Sonogashira PVP-supported Pd NPs Aryl iodides/bromides, Terminal alkynes Ligand-free, copper-free, amine-free. Reusable for up to 8 cycles. organic-chemistry.org
Sonogashira DNA-supported Pd NPs Aryl iodides, Terminal alkynes Copper- and ligand-free. Reusable for five cycles. Better performance than commercial Pd catalysts. rsc.org

Hydrogenation and Dehydrogenation Selectivity

The unique electronic structure of palladium makes it highly effective for adsorbing and activating hydrogen, rendering palladium-based nanocatalysts, including nanobowls, adept at selective hydrogenation and dehydrogenation reactions. nih.gov

In selective hydrogenation , controlling the reaction to target specific functional groups without over-reducing others is critical. nih.gov Palladium-based catalysts are widely used for this purpose in the production of fine chemicals and pharmaceuticals. nih.gov The selectivity is highly dependent on the catalyst's size, composition, and surface structure, which influence the adsorption of substrates and the dissociation of hydrogen. nih.gov For instance, in acetylene (B1199291) hydrogenation, smaller palladium nanoparticles can exhibit higher selectivity towards ethylene by reducing its adsorption energy, thereby preventing over-hydrogenation to ethane. nih.govmdpi.com Pd mesoporous nanobowls have been specifically noted for their performance in the hydrogenation of propyne. researchgate.net Encapsulating palladium nanoparticles within a carbon layer (Pd@C/CNTs) also enhances ethylene selectivity to over 70%, although it may lower activity at lower temperatures. mdpi.com

For dehydrogenation reactions , this compound catalysts show significant promise, particularly in the context of chemical hydrogen storage. Formic acid is a key liquid organic hydrogen carrier, and its dehydrogenation to produce H₂ is a critical reaction. Ultrafine Pd-La(OH)₃ nanoparticles anchored on an amine-functionalized porous carbon bowl demonstrated exceptional catalytic activity for formic acid dehydrogenation, achieving a turnover frequency (TOF) of 9585 h⁻¹ at 323 K with 100% H₂ selectivity. researchgate.net Alloying palladium with other metals like gold has also been shown to enhance activity, stability, and selectivity in the aqueous phase dehydrogenation of formic acid at room temperature. cardiff.ac.uk In alkane dehydrogenation, palladium alloys can exhibit significantly higher turnover rates and selectivity compared to monometallic palladium. For example, various Pd alloys showed a 5–8 times higher turnover rate for propane (B168953) dehydrogenation with over 90% selectivity to propylene. osti.gov

Table 2: Performance of Palladium Nanocatalysts in Hydrogenation and Dehydrogenation This table is interactive. Click on headers to sort.

Reaction Type Catalyst System Substrate Key Performance Metrics Reference
Dehydrogenation Pd-La(OH)₃ on Amine-Functionalized Porous Carbon Bowl Formic Acid TOF: 9585 h⁻¹ at 323 K; 100% H₂ selectivity. researchgate.net
Dehydrogenation Pd-Cr(OH)₃ on Amine-Functionalized Mesoporous Silica (B1680970) Formic Acid TOF: 3112 h⁻¹ at 323 K; 100% H₂ selectivity. researchgate.net
Hydrogenation Pd@C/CNTs Acetylene ~70% selectivity to ethylene at ~90% acetylene conversion. mdpi.com
Dehydrogenation Pd-Au Bimetallic NPs Formic Acid Enhanced activity, stability, and H₂ selectivity at room temperature. cardiff.ac.uk
Hydrogenation Pd-PVP NPs Cyclopentadiene Selective hydrogenation to cyclopentene. tue.nl

Selective Oxidation and Reduction Processes (e.g., Biomass Conversion)

The conversion of renewable biomass into valuable chemicals is a cornerstone of sustainable chemistry, and this compound catalysts are emerging as effective tools for these transformations. northwestern.edu

In the realm of selective oxidation , palladium nanocatalysts excel in converting biomass-derived platform molecules into high-value products. A notable example is the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers. A magnetically separable palladium nanocatalyst achieved 97% HMF conversion with a 92.9% yield of FDCA in water under atmospheric oxygen. rsc.org Similarly, Pd nanoparticles supported on N,F-co-doped bio-carbon demonstrated 96% HMF conversion and 93% FDCA selectivity under mild conditions. plos.org Beyond HMF, palladium-gold nanocatalysts have shown a remarkable, tenfold increase in the rate of glycerol (B35011) (a biodiesel byproduct) oxidation compared to monometallic catalysts. rice.edu Furthermore, the selective oxidation of 1,2-propanediol to lactic acid has been achieved with high selectivity using palladium nanoparticles on various supports. mdpi.com

For selective reduction processes in biomass upgrading, palladium nanocatalysts are used in the depolymerization of complex biopolymers like lignin (B12514952). mdpi.comnih.gov A ternary Pd-Ni-P catalyst demonstrated exceptional performance in converting alkali lignin into guaiacols with a high yield (14.2 wt.%) and selectivity (89%) under a hydrogen atmosphere. mdpi.comnih.gov This indicates that carefully designed multimetallic palladium catalysts can selectively cleave specific bonds in lignin to produce valuable aromatic chemicals. mdpi.comnih.gov

Table 3: Palladium Nanocatalyst Performance in Biomass Conversion This table is interactive. Click on headers to sort.

Process Catalyst System Substrate Product(s) Key Performance Metrics Reference
Oxidation γ-Fe₂O₃@HAP-Pd(0) 5-Hydroxymethylfurfural (HMF) 2,5-Furandicarboxylic acid (FDCA) 97% conversion, 92.9% yield. rsc.org
Oxidation Pd NPs on N,F-co-doped bio-carbon 5-Hydroxymethylfurfural (HMF) 2,5-Furandicarboxylic acid (FDCA) 96% conversion, 93% selectivity. plos.org
Reduction Pd-Ni-P/C Alkali Lignin Guaiacols 14.2 wt.% yield, 89% selectivity. mdpi.comnih.gov
Oxidation Pd-Au Nanoparticles Glycerol High-value chemicals ~10 times faster conversion than monometallic catalysts. rice.edu
Oxidation Pd/N-MWCNTs 1,2-Propanediol Lactic Acid 75.9% conversion, 56.7% selectivity at 160 °C. mdpi.com

Mechanistic Insights into Catalytic Activity and Stability

Understanding the mechanisms that govern the performance of this compound catalysts is crucial for designing more efficient and robust systems. Key areas of investigation include electronic structure, surface kinetics, and resistance to deactivation.

Electronic Structure Modulation and Active Site Identification

The catalytic behavior of palladium is rooted in its unique d-band electronic structure, which allows for effective adsorption and activation of substrates. nih.gov Modulating this electronic structure by alloying palladium with other metals is a powerful strategy to tune catalytic activity and selectivity. osti.gov For example, in propane dehydrogenation, alloying Pd with elements like Zn, Ga, or In alters the d-band density of states, which in turn modifies the binding energies of reaction intermediates and improves selectivity to propylene. osti.gov

The identification of active sites is critical to understanding catalytic mechanisms. On palladium nanocrystals, hydrogen absorption and desorption occur selectively at high-activity sites located at corners and edges. osti.gov In dehydrogenation reactions, it has been suggested that large 4-fold palladium ensemble sites are required for non-selective C-C bond breaking (hydrogenolysis). osti.gov By creating alloys (e.g., PdM structures) where these large ensembles are broken up and isolated, hydrogenolysis is suppressed, leading to near-100% selectivity for dehydrogenation. osti.gov In Suzuki coupling, the speciation of palladium is critical; molecularly-defined palladium-phosphine sites can catalyze the reaction with very high selectivity, whereas the formation of palladium nanoparticles may promote undesirable side reactions like hydrodehalogenation. rsc.org

Surface Adsorption and Desorption Kinetics

The kinetics of reactant adsorption and product desorption are paramount to the catalytic cycle. Selectivity in many reactions is dictated by the relative adsorption strengths of reactants and intermediates on the catalyst surface. nih.gov In the selective hydrogenation of acetylene, for example, the desired product, ethylene, has a lower adsorption energy on smaller palladium nanoparticles, facilitating its desorption before it can be further hydrogenated to ethane. nih.gov

Electrochemical studies on palladium nanocubes reveal that modifying the surface with an ultrathin platinum shell can alter the electronic environment, reducing the Pd-H bond energy and changing the kinetics of hydrogen adsorption. osti.gov The rate of formic acid oxidation on palladium surfaces is closely linked to the adsorption strength of formate. nih.gov Strong formate adsorption on a palladium monolayer on platinum blocks sites for CO formation, enhancing the direct oxidation pathway. nih.gov Therefore, the concave surface of a nanobowl, with its unique distribution of facets, corners, and edges, likely offers a complex landscape of adsorption sites that can be tailored for specific catalytic applications.

Anti-Poisoning Mechanisms (e.g., CO Tolerance)

Catalyst deactivation via poisoning from species like carbon monoxide (CO) is a major challenge, particularly in fuel cell applications and syngas reactions. Palladium-based catalysts often exhibit superior tolerance to CO poisoning compared to platinum. nih.gov The primary mechanism for this tolerance in formic acid oxidation is competitive adsorption. nih.gov The palladium surface adsorbs formate intermediates strongly, creating a high surface coverage that physically blocks the sites required for the formation of the CO poison precursor (*COOH). nih.gov This "self-protecting" mechanism prevents the catalyst from deactivating.

Alloying is another effective strategy to enhance poison resistance. The addition of oxophilic (oxygen-loving) metals like Ni and Mo to palladium can facilitate the oxidative removal of adsorbed CO and other carbonaceous intermediates. nih.gov These metals can introduce more hydroxyl species (OH) onto the catalyst surface, which are crucial for oxidizing CO to CO₂ at lower potentials. nih.govresearchgate.net Density Functional Theory (DFT) calculations show that alloying Pd with Ni and Mo weakens the binding energy of CO on the catalyst surface and increases the energy barrier for C-C bond breaking in poisoning intermediates, further enhancing the catalyst's durability. nih.gov Bimetallic PdAg nanosheets have also demonstrated excellent tolerance to CO adsorption during formic acid oxidation. bohrium.com

Stability and Recyclability Studies of Nanobowl Catalysts

The long-term stability and potential for reuse are critical parameters for the practical and economic viability of any heterogeneous catalyst. For this compound catalysts, these properties are intimately linked to their unique morphology, which can influence resistance to deactivation mechanisms such as aggregation, sintering, and leaching of active metal species. Research has focused on evaluating their robustness under various reaction conditions, from electrocatalysis to C-C coupling reactions.

The structural integrity of palladium nanostructures is a key determinant of their sustained catalytic performance. Studies on porous palladium nanobowls, particularly in the context of electrocatalysis, have highlighted their morphological advantages. For instance, in the methanol oxidation reaction, porous palladium nanobowls have been shown to maintain their structure and exhibit superior performance compared to solid nanoparticles. acs.orgglobalauthorid.com The hollow and porous nature of these nanobowls provides a high surface area and is believed to contribute to their enhanced stability under electrochemical conditions. acs.orgglobalauthorid.com After treatment to remove capping agents, the morphology and size of the palladium nanocrystals, including nanobowls, have been observed to remain intact, which is crucial for consistent catalytic activity.

A significant challenge in palladium catalysis is the leaching of active palladium species into the reaction medium, which not only reduces the catalyst's efficiency over time but can also contaminate the final product. nd.edu Encapsulating palladium nanoparticles within a hollow shell, a structure analogous to a nanobowl, is a prominent strategy to combat this issue. Research on palladium nanoparticles encapsulated within hollow ceria (CeO₂) shells (Pd@hCeO₂) has demonstrated that this core-shell design effectively prevents the aggregation and leaching of the palladium core during liquid-phase catalytic reactions. acs.orgresearchgate.net Compared to traditional supported palladium catalysts, where the metal is deposited on the surface of a solid sphere, the hollow core-shell structures show markedly improved resistance to leaching and, consequently, superior reusability. nd.eduresearchgate.net

The recyclability of these catalysts has been rigorously tested in various organic reactions. For example, hollow palladium spheres have been successfully employed as recyclable heterogeneous catalysts in Suzuki coupling reactions. globalauthorid.comacs.org Similarly, catalysts with palladium nanoparticles confined within hollow carbon shells have shown excellent reusability in hydrogenation reactions, maintaining high performance over numerous cycles. rsc.org The protective shell in these architectures physically prevents the metal nanoparticles from detaching or sintering, which are common deactivation pathways. rsc.org

Hot filtration tests, a standard method to probe whether catalysis is truly heterogeneous, have been used to study these systems. In many cases, for well-designed hollow structures, no significant continuation of the reaction is observed after the solid catalyst is removed, indicating minimal leaching of catalytically active palladium species into the solution. diva-portal.org

The following tables provide a summary of the recyclability data for palladium catalysts with hollow and core-shell structures, which share morphological features with nanobowls, in key C-C coupling and reduction reactions.

Table 1: Recyclability of Hollow Palladium-Based Catalysts in Suzuki-Miyaura Coupling Reactions

Catalyst System Reactants Base Solvent Number of Cycles Final Yield/Conversion Source(s)
Hollow Pd Spheres Aryl Halides + Phenylboronic Acid - - - Recyclable Heterogeneous Catalyst globalauthorid.comacs.org
Pd@CS-ZnO Aryl Halides + Styrene K₂CO₃ DMF 6 91% Yield mdpi.com
Fe₃O₄-Pd(OAc)₂ Bromobenzene + Phenylboronic Acid - DMF - 85% Yield nih.gov
DPP-Pd@Fe₃O₄ Aryl Halides + Arylboronic Acids K₂CO₃ DMF 5 Maintained Activity nih.gov
SPIONS-bis(NHC)-Pd Aryl Halides + Phenylboronic Acid - - 7 Maintained Activity nih.gov

Table 2: Recyclability of Hollow Palladium-Based Catalysts in Heck and Reduction Reactions

Catalyst System Reaction Type Reactants Number of Cycles Final Yield/Conversion Source(s)
Pd@CS-ZnO Heck Coupling Aryl Halides + Styrene 6 91% Yield mdpi.com
SPIONS-bis(NHC)-Pd Heck Coupling - 7 Maintained Activity nih.gov
Pd@hCeO₂ Nitroarene Reduction Aromatic Nitro Compounds - Excellent Reusability acs.orgresearchgate.net

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the chemical compound "this compound" in the context of the sensing applications outlined in the provided structure. Searches for "palladium nanobowl" in combination with "gas sensing," "hydrogen detection," "carbon monoxide sensing," "carbon dioxide sensing," "electrochemical sensing," "hydrogen peroxide detection," and "non-enzymatic sensing" did not yield relevant results detailing the performance or mechanisms of this specific architecture.

The existing research predominantly focuses on other palladium nanostructures such as nanoparticles, nanowires, nanosheets, and thin films for these applications. Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the subject of "this compound" as requested.

Sensing Applications of Palladium Nanobowl Architectures

Enhancement Strategies for Sensitivity and Selectivity.

Role of Surface Area, Porosity, and Active Site Exposure

The performance of a chemical sensor is intrinsically linked to the physical and chemical properties of its surface. For palladium-nanobowl architectures, the combination of a vast surface area, accessible porous structure, and high density of active sites creates a synergistic effect that significantly enhances sensing capabilities.

The primary advantage of a nanobowl or hollow-sphere morphology is the immense increase in specific surface area compared to solid counterparts. sci-hub.boxnih.gov This high surface area ensures that a larger proportion of palladium atoms are available for interaction with target analyte molecules, which is a fundamental requirement for a strong sensor signal. mdpi.com Research on porous palladium films has demonstrated that an enlarged surface effect contributes directly to faster and sharper sensor responses and lowers the limit of detection. nih.gov The porous nature of these architectures facilitates the diffusion of gas or liquid analytes into the sensing material, ensuring that the interaction is not limited to the outer surface. aip.orgresearchgate.net This improved accessibility to the material's interior is crucial for achieving rapid equilibrium and, consequently, a fast response time. nih.gov

Integration with Semiconductor Supports and Hybrid Composites

To further enhance the performance of this compound sensors, these structures are often integrated with other materials, such as semiconductor metal oxides and carbon-based nanostructures, to form advanced hybrid composites. This strategy leverages the unique properties of each component to create a synergistic system with superior sensing characteristics.

Depositing palladium nanostructures onto semiconductor supports like zinc oxide (ZnO), tin oxide (SnO2), and iron oxide (Fe2O3) is a widely adopted method to boost sensor performance. acs.orgnih.govmdpi.comccsenet.org The sensing mechanism in these composites is often governed by the formation of a heterojunction (e.g., a p-n junction between p-type PdO and an n-type semiconductor like Fe2O3) at the interface between the palladium nanobowl and the semiconductor support. acs.orgnih.gov This junction creates an electron depletion layer, and the sensor's resistance is highly sensitive to changes in this layer caused by the adsorption and reaction of gas molecules on the palladium surface. The catalytic activity of palladium promotes the dissociation of the analyte (a process known as chemical sensitization), and the resulting species interact with the support, causing a significant change in its conductivity. acs.orgsci-hub.se This approach not only amplifies the sensor's response signal but also helps to stabilize the palladium nanostructures, preventing their aggregation and preserving the high active surface area. nih.gov

Beyond metal oxides, carbon-based materials like reduced graphene oxide (rGO) and N-doped carbon fibers serve as excellent platforms for palladium nanobowls. dphen1.com For instance, hollow and porous palladium nanospheres have been successfully synthesized on rGO nanosheets for the electrochemical detection of hydrogen peroxide. sci-hub.box In this composite, the rGO provides a highly conductive network and an exceptionally large surface area, which facilitates efficient electron transfer and enhances the electrocatalytic activity of the palladium nanospheres. sci-hub.box Similarly, embedding palladium nanoparticles within N-doped carbon fibers improves conductivity and creates a robust framework for sensing applications. dphen1.comuow.edu.au

The table below summarizes the performance of various sensors based on palladium nanostructures integrated with semiconductor or composite supports.

Sensing MaterialAnalyteKey Performance MetricsOperating Temp.Reference
Pd-HPs on rGOHydrogen Peroxide (H₂O₂)Sensitivity: 216.2 μA mM⁻¹ cm⁻² LOD: 9.5 μM Linear Range: 50.0 μM - 9.25 mMRoom Temp. sci-hub.box
Pd-doped α-Fe₂O₃ NanotubesHydrogen (H₂)Response (Ra/Rg): 41,000 to 200 ppm LOD: 50 ppb300 °C acs.orgnih.gov
Pd Nanocubes on ZnOHydrogen (H₂)Response Time: 9 s Recovery Time: 15 s (to 1% H₂)150 °C northeastern.edu

Influence of Doping and Alloying on Sensing Properties

Modifying the intrinsic properties of palladium nanobowls through doping and alloying is a powerful strategy for tuning and optimizing their sensing performance. These approaches can alter the electronic structure, improve catalytic efficiency, and enhance the stability and selectivity of the sensor.

Doping involves the introduction of a small amount of a secondary element into a host material. In the context of palladium-based sensors, this often refers to doping a semiconductor support with palladium. For example, Pd-doped indium oxide (In2O3) microstructures exhibit a significantly higher response to hydrogen gas compared to their undoped counterparts. sci-hub.se The enhancement is attributed to two primary mechanisms: "electronic sensitization," where palladium modifies the charge carrier concentration of the semiconductor, and "chemical sensitization," where palladium catalytically dissociates the analyte molecules, making them more reactive with the sensor surface. nih.gov

Alloying palladium with other noble metals, such as gold (Au), silver (Ag), or platinum (Pt), creates bimetallic nanostructures with unique catalytic and electronic properties that differ from those of the individual metals. nih.gov Hollow Ag-Pd alloy nanoparticles, for instance, combine the high surface area of the hollow architecture with the distinct catalytic behavior of the alloy. nih.govacs.org A notable example is the use of bimetallic Pd/Pt nanoparticles to functionalize In2O3 hollow microspheres for hydrogen sulfide (B99878) (H2S) detection. nih.gov This system demonstrated a powerful synergistic effect: Pt provides strong chemical sensitization for H2S molecules, while Pd contributes electronic sensitization to the In2O3 support. This dual-sensitization mechanism resulted in a sensor with exceptionally high sensitivity and a rapid response time at a very low operating temperature. nih.gov Alloying can thus be used to design highly active and selective sensors for specific target analytes.

The table below presents research findings on the sensing properties of doped and alloyed palladium-based nanostructures.

Sensing MaterialAnalyteKey Performance MetricsOperating Temp.Reference
1.0 mol% Pd-doped In₂O₃Hydrogen (H₂)Response ~2 times higher than pure In₂O₃210 °C sci-hub.se
1 at% Pd/Pt-doped In₂O₃ Hollow SpheresHydrogen Sulfide (H₂S)Response: 140 to 5 ppm (70x higher than pure In₂O₃) Response Time: 3 s LOD: 50 ppb50 °C nih.gov

Energy Conversion and Storage Applications of Palladium Nanobowls

Advanced Fuel Cell Electrocatalysis

Palladium-based nanomaterials are promising alternatives to platinum catalysts in fuel cells due to their lower cost and comparable or even superior performance in certain reactions. nih.govosti.gov The nanobowl structure, in particular, provides a high density of catalytically active sites and can facilitate mass transport of reactants and products.

Direct Alcohol Fuel Cells (DAFCs) Performance

Direct alcohol fuel cells (DAFCs) are an attractive power source, especially for portable electronics, due to their high energy density and ease of fuel handling. nih.gov Palladium-based catalysts are particularly effective for the electro-oxidation of alcohols in alkaline media. mdpi.comdntb.gov.ua

Recent research has demonstrated the superior performance of palladium nanobowls and their alloys in DAFCs. For instance, PdCo alloy nanocubes supported on carbon nanobowls (Pd₂Co₁/CNB) have shown exceptional activity for ethanol (B145695) electro-oxidation. These nanohybrids exhibited a mass activity of 1089.0 A gPd⁻¹ and a specific activity of 40.03 mA cm⁻², significantly outperforming the commercial Pd/C electrocatalyst (278.2 A gPd⁻¹ and 8.22 mA cm⁻²). nih.gov The high activity and durability are attributed to the high degree of alloying, the presence of special {110} facets, and the supportive role of the carbon nanobowl structure. nih.gov

Similarly, porous PdRh nanobowls (PdRh NBs) have been developed as highly effective electrocatalysts for the ethanol oxidation reaction (EOR). rsc.org The introduction of rhodium facilitates the breaking of the C-C bond in ethanol, enhancing its complete oxidation. rsc.org The porous and hollow structure of the nanobowls exposes a large number of surface sites, which increases the frequency of collisions between reactants and the catalyst. rsc.org These structural and compositional benefits lead to significantly improved electrocatalytic activity for the EOR compared to pure Pd nanobowls and commercial Pd black. rsc.org

The enhanced performance of these palladium nanobowl-based catalysts makes them highly promising candidates for next-generation DAFCs. nih.govrsc.org

Interactive Data Table: Performance of Palladium-Nanobowl-Based Catalysts in DAFCs

Catalyst Application Mass Activity (A gPd⁻¹) Specific Activity (mA cm⁻²) Reference
Pd₂Co₁/CNB Ethanol Electro-oxidation 1089.0 40.03 nih.gov
Commercial Pd/C Ethanol Electro-oxidation 278.2 8.22 nih.gov
Porous PdRh NBs Ethanol Oxidation Reaction Superior to commercial Pd black Not specified rsc.org
Pd-Sc₂O₃/N-rGO-2/3 Formic Acid Oxidation 972.9 Not specified rsc.org
Commercial Pd/C Formic Acid Oxidation 262.6 Not specified rsc.org

Hydrogen Fuel Cells (PEMFCs) Catalyst Development

Proton-exchange membrane fuel cells (PEMFCs) are a leading technology for clean power generation, particularly in transportation. frontiersin.orggoogle.com While platinum-based catalysts are the current standard, palladium and its alloys are being actively investigated as lower-cost alternatives with high activity for the key electrochemical reactions: the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode. osti.govfrontiersin.orgnih.gov

Palladium's catalytic activity is highly dependent on its structure. Nanostructuring, such as the formation of nanobowls, can significantly enhance performance by increasing the electrochemically active surface area and exposing specific crystal facets. nih.govmdpi.com For the ORR in alkaline media, palladium-based nanocrystals have shown great promise. osti.gov Alloying palladium with other metals like nickel has been shown to improve ORR activity. For example, Pd₆Ni icosahedra with nickel decorating the surface demonstrated a mass activity of 0.22 A mgPd⁻¹, which is double that of commercial Pt/C catalysts. nih.gov This enhancement is attributed to the electronic interaction between palladium and nickel, which modifies the d-band center of palladium and weakens the binding of oxygenated species, thereby facilitating the ORR. nih.gov

Palladium is also an excellent catalyst for the HOR and the hydrogen evolution reaction (HER). nih.gov The unique electronic structure of palladium provides a nearly ideal adsorption energy for atomic hydrogen. nih.gov The kinetics of these reactions can be tuned by modifying the catalyst's morphology and composition. nih.gov Palladium-based catalysts supported on materials like titanium dioxide have shown improved HOR activity compared to pure palladium catalysts. aalto.fi

Hydrogen Storage and Production

The development of safe and efficient hydrogen storage and production methods is critical for the realization of a hydrogen-based economy. mining.comadvent-rm.com Palladium-based nanomaterials, including nanobowls, exhibit unique properties that make them suitable for these applications.

Enhanced Hydrogen Absorption and Desorption Kinetics

Palladium is well-known for its ability to absorb large quantities of hydrogen, forming palladium hydride. advent-rm.comresearchgate.net The kinetics of hydrogen absorption and desorption are significantly influenced by the size and shape of the palladium nanocrystals. researchgate.netosti.gov Nanoscaling palladium increases the surface-area-to-volume ratio, which can facilitate faster hydrogen uptake and release. osti.gov

Research on palladium nanocubes has shown that hydrogen absorption and desorption often occur at specific high-activity sites like corners and edges. osti.govnih.gov Modifying the surface of palladium nanocrystals, for instance with an ultrathin platinum shell, can dramatically lower the energy barrier for hydrogen absorption, from 89 kJ/mol to 1.8 kJ/mol, and enable hydrogen diffusion across the entire surface. osti.govnih.gov This leads to accelerated absorption and desorption rates.

The concave and porous nature of palladium nanobowls could offer similar advantages by providing a high surface area and numerous sites for hydrogen interaction. Furthermore, the synthesis of nanoporous palladium alloys allows for the tuning of hydrogen storage properties by adjusting the composition. rsc.org

Interactive Data Table: Hydrogen Interaction with Palladium Nanostructures

Nanostructure Property Observation Reference
Pd Nanocubes (~15 nm) H:Pd Ratio 0.48 nih.govresearchgate.net
Pd Nanocubes (~34 nm) H:Pd Ratio 0.28 nih.govresearchgate.net
Pd Nanocubes Hydrogen Absorption Barrier 89 kJ/mol osti.govnih.gov
Pt-coated Pd Nanocubes Hydrogen Absorption Barrier 1.8 kJ/mol osti.govnih.gov

Hydrogen Evolution and Oxidation Reactions (HER/HOR)

Palladium is an effective electrocatalyst for both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR), which are fundamental to water electrolysis for hydrogen production and hydrogen fuel cells, respectively. nih.govnih.gov The catalytic activity of palladium for these reactions is size-dependent. nih.gov

Studies on palladium nanocubes have revealed that the kinetics for HER and HOR decrease as the size of the nanocubes increases. nih.gov For instance, the HER/HOR kinetics decreased from 15.5 to 4.6 mA·mgPd⁻¹ as the palladium nanocube size increased from approximately 15 nm to 34 nm. nih.gov This is because the electronic structure of the palladium nanocrystals, which governs the HER kinetics, is tailored by the adsorption and penetration of hydrogen atoms into the palladium lattice. nih.gov

The high surface area and unique electronic properties of palladium nanobowls could make them highly active catalysts for both HER and HOR. Alloying palladium with other metals can further enhance its catalytic performance. nih.gov

Emerging Energy Applications

Beyond their use in DAFCs and hydrogen-related technologies, palladium nanobowls and other palladium nanostructures are being explored for a variety of emerging energy applications. Their unique catalytic properties make them suitable for a range of chemical transformations relevant to energy conversion and storage.

One significant area is the electro-oxidation of formic acid, which is a promising fuel for direct liquid fuel cells. bohrium.comrsc.org Palladium-based materials are considered the best catalysts for the formic acid oxidation reaction (FAOR). bohrium.com Palladium mesoporous nanobowls have been synthesized and have shown potential in this application. bohrium.com Alloying palladium with silver to form channel-rich ultrathin nanosheets has resulted in superior electrocatalytic performance for FAOR, with a mass activity of 987 mA mg⁻¹ at 0.3 V. bohrium.com

Furthermore, palladium nanoparticles are being investigated as catalysts for various chemical reactions, including gas purification and pharmaceutical synthesis, which are indirectly related to the broader energy landscape. mining.com The development of highly active and stable palladium nanostructures, such as nanobowls, could lead to more efficient and environmentally friendly chemical processes. frontiersin.org The unique optical and electronic properties of palladium nanomaterials also open up possibilities for their use in applications like photothermal therapy and sensing. mdpi.com

Solar Energy Conversion (e.g., Photocatalysis, Photovoltaics)

Photocatalysis

Palladium-nanobowls, due to their high surface area and catalytic nature, are being investigated for their role in photocatalytic reactions. While specific data on palladium-nanobowls is limited, research on other palladium nanostructures provides insights into their potential photocatalytic efficacy. The primary mechanism involves the generation of electron-hole pairs upon light absorption, which then drive redox reactions. Palladium nanoparticles can enhance this process by acting as electron sinks, promoting charge separation and reducing recombination rates.

Research on palladium nanoparticles supported on titanium dioxide (TiO₂) has demonstrated significant enhancement in photocatalytic activity under visible light. researchgate.net The localized surface plasmon resonance (LSPR) of palladium nanoparticles contributes to increased light absorption in the visible spectrum. researchgate.net For instance, a study on Pd/TiO₂ photocatalysts showed a degradation efficiency of 97.5% for amoxicillin (B794) under visible light irradiation. researchgate.net The efficiency was found to be dependent on the loading of palladium, with 0.5 wt% showing the highest activity. researchgate.net

Another study investigating palladium nanoparticles on tungsten disulfide (WS₂) nanoplates for the photocatalytic reduction of 4-nitrothiophenol (B108094) (4-NTP) to p,p′-dimercaptoazobenzene (DMAB) revealed a significant enhancement in the reaction rate. nih.gov The reaction rate constant for WS₂@PdNPs was found to be 0.017 s⁻¹, which is almost double that of bare WS₂ (0.0097 s⁻¹). nih.gov

Table 1: Photocatalytic Performance of Palladium Nanoparticle-Based Catalysts

Catalyst Target Pollutant/Reaction Light Source Efficiency/Rate Source(s)
0.5 wt% Pd/TiO₂ Amoxicillin Degradation Visible Light 97.5% degradation researchgate.net
WS₂@PdNPs 4-NTP to DMAB Conversion λ = 633 nm laser 0.017 s⁻¹ reaction rate nih.gov
PdCu/TiO₂ Methane (B114726) to C₂ products 365 nm 2480 μmol g⁻¹ h⁻¹ conversion rate nih.gov

This table presents data for palladium nanoparticles of various morphologies, as specific data for nanobowls in photocatalysis is not widely available.

Photovoltaics

In the realm of photovoltaics, palladium nanostructures are explored for their potential to enhance the efficiency of solar cells, primarily through plasmonic effects. While direct research on the integration of palladium-nanobowls into photovoltaic devices is still in its nascent stages, studies on other palladium nanoparticles offer a glimpse into the possibilities. The incorporation of metallic nanoparticles can improve light absorption and charge carrier generation.

For instance, a study on silicon solar cells with a rear contact modified by spin-coated polythiophene films embedded with palladium nanoparticles showed an alteration in the cell's electrical properties. nih.gov The introduction of PT-Pd 5% layers resulted in an increase in the series resistance and a slight reduction in the photoconversion efficiency. nih.gov In contrast, gold nanoparticles in the same configuration led to an improvement in efficiency, highlighting the complexity of plasmonic enhancement and the need for careful material and device engineering. nih.gov

The development of third-generation solar cells, which aim to surpass the efficiency of conventional cells, could potentially benefit from the unique properties of palladium-nanobowls. frontiersin.org Their tailored structure could be advantageous in architectures like dye-sensitized solar cells (DSSCs) or perovskite solar cells, where light management and charge transport are critical. However, comprehensive studies and performance data for this compound-based photovoltaic devices are not yet available in the public domain.

Table 2: Impact of Palladium Nanoparticles on Solar Cell Performance

Solar Cell Type Palladium Nanostructure Integration Observed Effect Source(s)
Silicon Solar Cell PT-Pd 5% on rear contact 9.2% increase in series resistance, 3.06% reduction in efficiency nih.gov

This table is based on available data for palladium nanoparticles, as specific data for palladium-nanobowls in photovoltaics is limited.

Theoretical and Computational Investigations of Palladium Nanobowl Systems

Density Functional Theory (DFT) Calculations

DFT calculations provide a quantum mechanical description of the electronic system, offering profound insights into the electronic structure, bonding, and reactivity of palladium-nanobowls.

The electronic structure, particularly the arrangement of the d-band electrons of palladium, is a key determinant of a nanobowl's catalytic and chemical properties. DFT studies show that the electronic properties of palladium nanostructures are significantly different from the bulk material and are highly sensitive to size, shape, and interaction with other elements. aps.org

In palladium alloys, such as AuPd, the local density of states (LDOS) of palladium is markedly altered. For instance, the d-bands of a Pd monomer in an AuPd surface alloy show significant broadening compared to a pure Pd(111) surface. utexas.edu Specifically, the high binding energy tail shifts to lower energy levels (below -6 eV compared to around -5 eV in Pd(111)), while peaks near the Fermi level are reduced. utexas.edu This modification of the electronic structure is central to the altered catalytic behavior of alloyed systems. Alloying can also induce shifts in the d-band center, a crucial descriptor of surface reactivity. In AuPd surface alloys, the d-band center of a Pd monomer is lower than that of a pure Pd(111) surface, suggesting weaker interaction with adsorbates. utexas.edu

DFT+U and DFT+U+V methods, which account for on-site and inter-site electron-electron interactions, have been used to accurately calculate the electronic structure and band gap of materials like palladium oxide (PdO), a p-type semiconductor. chemrxiv.orgchemrxiv.org These calculations reveal that the conduction band is primarily formed from anti-bonding interactions of Pd 4d orbitals with O 2p and O 2s orbitals, while the valence band top involves other anti-bonding interactions between Pd 4d and O 2p orbitals. chemrxiv.orgchemrxiv.org For a palladium-nanobowl, the curvature and surface facets would present a complex electronic landscape with varying densities of states (DOS) across the structure. The confinement within the bowl could lead to quantum effects that further modify the electronic states and the HOMO-LUMO gap, which is known to decrease with increasing cluster size in Pd-graphene nanocomposites. rsc.org

Table 1: Calculated Electronic Properties of Palladium Systems This table presents data on how alloying and strain affect the electronic structure of palladium, which can be extrapolated to understand the properties of palladium-nanobowls.

SystemMethodKey Findingd-band Center Shift (vs. pure Pd)Reference
Pd monomer in Au(111)DFTFavors heteronuclear Au-Pd interactions.-0.07 eV utexas.edu
AuPd/Pd(100) Surface AlloyDFTFormation of the alloy enhances the Pd DOS 4–6 eV below the Fermi level.Not specified utexas.edu
Bulk PalladiumLDA+DMFTElectronic correlations modify the Fermi surface, particularly around the L point.Not applicable aps.org
PdODFT+U+VReproduces experimental band gap (0.8–2.2 eV). Conduction band from Pd 4d-O 2p/2s antibonding.Not applicable chemrxiv.orgchemrxiv.org

The concave interior and convex exterior of a this compound offer a variety of unique adsorption sites (e.g., terrace, edge, rim) that are expected to exhibit distinct adsorption energies for reactant molecules. DFT is the primary tool for quantifying these energies and mapping the potential energy surfaces (PES) of chemical reactions.

Studies on palladium surfaces show that adsorption energies are highly dependent on the specific site and the presence of alloying elements. For example, the adsorption of CO on a Pd/Au alloy is significantly stronger on Pd sites than on Au sites. sci-hub.box Alloying iron into palladium nanoparticles can weaken the adsorption strength of CO while enhancing the activation of acetylene (B1199291) (C₂H₂), a desirable trait for certain carbonylation reactions. mdpi.com DFT calculations showed that while CO carries a negative charge (−0.22 a.u.) on a pure nano-Pd surface, this increases to -0.30 a.u. on a nano-Fe/Pd surface, weakening the C-O bond. mdpi.com

Hydrogen adsorption and dissociation are fundamental steps in hydrogenation catalysis. On Pd(100), hydrogen molecules can dissociate spontaneously without an energy barrier. uni-ulm.de The adsorption energy of hydrogen on palladium overlayers can be tuned over a wide range by inducing strain or through ligand effects from an underlying substrate, which modifies the electronic d-band center. researchgate.net For a this compound, the inherent strain due to its curvature would intrinsically tune the adsorption properties of its surfaces. The investigation of reaction pathways, such as H₂ transformations on Pd clusters supported on graphene, has been performed using DFT-MD simulations and Nudged Elastic Band (NEB) calculations to find energy barriers for steps like hydrogen spillover. mdpi.com

Table 2: Calculated Adsorption Energies on Palladium Surfaces This table provides representative adsorption energies calculated via DFT for key adsorbates on various palladium-based systems, illustrating the principles applicable to nanobowl surfaces.

SystemAdsorbateAdsorption Energy (kJ/mol)Key InsightReference
Fe/Pd (111)C₂H₂-106.9Strong adsorption and activation of acetylene. mdpi.com
Pd(111) OverlayersH₂Tunable over a ~120 kJ/mol rangeAdsorption energy correlates linearly with the d-band center position. researchgate.net
Pd/Au(111)CO~ -1.6 eV (~ -154 kJ/mol)CO strongly prefers to bind to Pd atoms, inducing their segregation to the surface. sci-hub.box
Pd₄ Cluster on GrapheneH₂Not specifiedEnergy barriers for H-spillover are calculated to be ~1.6 eV. mdpi.com

Alloying is a powerful strategy to tune the catalytic properties of palladium nanostructures. DFT calculations are instrumental in understanding how the introduction of a second metal alters surface composition, atomic arrangement, and reactivity.

In AuPd alloys, DFT calculations reveal that heteronuclear (Au-Pd) bonds are energetically preferred over homonuclear (Pd-Pd) bonds. utexas.edu This preference leads to the isolation of Pd atoms or the formation of small Pd ensembles within the gold host, which is believed to be crucial for the enhanced selectivity in reactions like vinyl acetate (B1210297) synthesis. utexas.eduutexas.edu Conversely, in AuPt systems, homonuclear Pt-Pt interactions are favored, leading to the formation of larger Pt clusters. utexas.edu

Strain effects, which are inherent in a curved nanobowl structure, can also significantly influence surface composition. For AuPd/Pd(100) surface alloys, applying compressive strain enhances the preference for heteronuclear interactions, increasing the population of isolated Pd monomers. utexas.edu Theoretical studies on Fe-Pd nanoalloys show that electrons naturally transfer from the less electronegative Fe to Pd, creating an electron-rich Pd center that modifies the catalyst's electronic structure and enhances the activation of reactants like acetylene. mdpi.com This charge transfer also helps to suppress the leaching of the active palladium component, improving catalyst stability. mdpi.com The surface of a this compound alloy would thus feature a complex interplay between strain, ligand effects, and geometric arrangements, all of which can be modeled by DFT.

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time, providing a dynamic picture of structural stability, phase transitions, and transport phenomena at the nanoscale.

The stability of a nanostructure, especially under reaction conditions that may involve high temperatures, is critical for its practical application. MD simulations can predict the structural evolution of nanoparticles, including nanobowls.

Simulations of hollow palladium nanoparticle pairs show that their nanoscale melting and coalescence temperatures (750–1600 K) are significantly lower than the melting point of bulk palladium (1828 K). myu-group.co.jp The simulations, using an embedded atom model (EAM) potential, reveal distinct stages of thermomechanical behavior: a stable state, coalescence, and melting. myu-group.co.jp Similarly, studies on Au/Pd octopods, which have branched, high-curvature features analogous to a nanobowl's rim, showed remarkable thermal stability up to 600 °C due to the presence of a small amount of palladium. researchgate.netacs.org

For a this compound, MD simulations could be used to explore its unique structural dynamics. The open-mouth structure might be more susceptible to deformation or collapse compared to a closed hollow sphere, but it could also offer greater resistance to internal pressure build-up. MD simulations of nanobubbles have shown that smaller bubbles are more mobile and can exhibit mutable shapes over time, a phenomenon that could also apply to nanobowls in a liquid medium. rsc.org

Table 3: Thermomechanical Properties of Palladium Nanoparticles from MD Simulations This table summarizes key findings on the thermal stability of palladium nanostructures, providing a basis for understanding the expected behavior of palladium-nanobowls.

SystemSimulation MethodProperty InvestigatedKey FindingReference
Hollow Spherical Pd Nanoparticle PairsMD with EAM PotentialCoalescence and MeltingNanoscale coalescence temperature: 750–1530 K; Nanoscale melting temperature: 1414–1600 K. Both are much lower than bulk Pd. myu-group.co.jp
Au/Pd OctopodsIn situ Electron Tomography & MD (implied)Thermal StabilityMaintained structural integrity and plasmonic properties up to 600 °C. researchgate.netacs.org
Bulk Nanobubbles in WaterMDStability and DynamicsSmaller bubbles are more mobile; coalescence occurs at a critical distance. rsc.org

While direct MD studies on diffusion within palladium-nanobowls are scarce, principles can be drawn from simulations of related systems. For instance, MD simulations of gas diffusion in polymer composites containing carbon nanotubes show that the presence of the nanostructure creates cavities with large free volumes that lead to higher gas diffusivities compared to the pure polymer. aps.org A similar effect could occur at the interface between a nanobowl and a surrounding medium.

Simulations of hydrogen diffusion in bulk palladium have been used to derive analytical expressions for diffusivity as a function of temperature and hydrogen concentration. osti.gov Within the confined space of a nanobowl, transport can be influenced by the geometry and the nature of the diffusing species. The Knudsen diffusion model, which applies when the pore size is comparable to the mean free path of the gas molecules, could be relevant for describing gas transport within the nanobowl's cavity. mdpi.com MD simulations can directly track the mean square displacement of molecules to calculate diffusion coefficients and reveal how the nanobowl's curvature and surface chemistry affect transport pathways and rates. rsc.orgosti.gov

Computational Modeling of Catalytic Cycles and Selectivity

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions at the atomic level. In the context of this compound systems, these theoretical investigations provide profound insights into the complete catalytic cycles of various chemical transformations and unravel the origins of chemo-, regio-, and enantioselectivity. By simulating the interactions between reactants, intermediates, and the unique morphology of the nanobowl catalyst, researchers can predict reaction pathways, identify rate-determining steps, and rationally design catalysts with enhanced performance.

A significant focus of computational modeling has been to understand how the distinct structural features of palladium nanobowls, such as their high-index facets, abundant edge and corner sites, and concave geometry, influence catalytic activity and selectivity. These studies often involve the construction of sophisticated models that represent the nanobowl's surface and its interaction with various chemical species.

First-principles calculations have been employed to explore the facet-dependent nature of catalytic reactions on palladium nanocrystals with concave structures. nih.gov For instance, in the oxidation of ascorbate (B8700270), DFT calculations have revealed the underlying molecular mechanisms for the facet-dependent activation of molecular oxygen (O₂) and the subsequent oxidation of the ascorbate molecule. nih.gov These models demonstrate that the high-index facets prevalent in concave nanostructures can catalyze ascorbate autoxidation more efficiently than the low-index facets found on planar nanocrystals. nih.gov

Furthermore, DFT calculations have been instrumental in explaining the enhanced selectivity observed in hydrogenation reactions catalyzed by hollow and porous palladium-based nanoparticles. chinesechemsoc.org For the selective hydrogenation of 4-nitrophenylacetylene (4-NPA), computational models have shown that the geometric and compositional synergies in hollow mesoporous palladium-sulfur (h-mesoPdS) alloy nanoparticles optimize the surface electronic structures. chinesechemsoc.org This optimization alters the hydrogenation pathways, energetically suppressing the over-hydrogenation of the desired product, 4-nitrostyrene (B89597) (4-NS). chinesechemsoc.org

The modeling of catalytic cycles on palladium nanostructures often involves the calculation of adsorption energies of reactants and intermediates, as well as the energy barriers for elementary reaction steps. These calculations help in constructing a complete energy profile of the catalytic cycle, which is crucial for understanding the reaction kinetics and selectivity. For example, in the context of ligand-controlled palladium-catalyzed reactions, DFT has been used to investigate the mechanisms of non-decarbonylative and decarbonylative conversions of acyl fluorides. rsc.org Such studies delineate the entire catalytic cycle, which can involve steps like oxidative addition, transmetallation, and reductive elimination, and explain how the choice of ligands can steer the reaction towards a specific pathway. rsc.org

Interactive data tables derived from computational studies provide a quantitative comparison of the catalytic performance of different palladium nanostructures. These tables can include key parameters such as activation energies, reaction energies, and product selectivities, offering a clear and concise summary of the research findings.

Table 1: Comparison of Catalytic Activity for Ascorbate Oxidation on Different Palladium Nanocrystal Facets

Nanocrystal FeatureO₂ Activation Barrier (eV)Ascorbate Oxidation EfficiencySource
Concave (High-Index Facets)LowerMore Efficient nih.gov
Planar (Low-Index Facets)HigherLess Efficient nih.gov

Table 2: Product Selectivity in the Hydrogenation of 4-Nitrophenylacetylene (4-NPA) over Different Palladium-Based Catalysts

Catalyst4-Nitrostyrene (4-NS) Selectivity (%)Computational InsightSource
h-mesoPdS Alloy Nanoparticles94Optimized electronic structure suppresses over-hydrogenation chinesechemsoc.org
Commercial Pd/CLowerLess favorable hydrogenation pathway for 4-NS chinesechemsoc.org

Surface Functionalization and Support Integration Strategies for Palladium Nanobowls

Ligand-Based Surface Functionalization for Enhanced Activity and Stability

The surface of palladium-nanobowls can be functionalized with organic ligands to control their catalytic activity and colloidal stability. frontiersin.org The choice of ligand is critical, as densely packed ligands can passivate the surface and block active sites, whereas insufficient ligand coverage can lead to aggregation and reduced activity. nih.govresearchgate.net

Systematic investigations into ligand modulation show that even subtle changes to the ligand structure can significantly impact catalytic performance. nih.gov For instance, studies on palladium nanoparticles capped with constitutional isomers of pentanethiolate revealed that the position of a methyl group on the ligand chain influences both stability and activity. frontiersin.org Ligands with a methyl group at the α-position (closest to the sulfur atom bound to the palladium surface) were found to decrease the colloidal stability of the nanoparticles during catalytic reactions. frontiersin.org Conversely, a methyl group at the γ-position had a minimal effect, resulting in catalytic behavior similar to that of straight-chain ligands. frontiersin.org

The functional groups on the ligands also play a crucial role. Water-soluble palladium nanoparticles capped with ligands bearing carboxylate or trimethylammonium groups have been tested for various reactions in aqueous media. mdpi.com In the reduction of 4-nitrophenol, nanoparticles with carboxylate-terminated ligands (C6-PdNP) showed higher catalytic activity than those with cationic trimethylammonium-functionalized ligands (C5-PdNP). mdpi.com This difference is attributed to factors including core size and the electrostatic interactions between the charged ligands and the reactants. mdpi.com Research on butyric acid ligands with different β-functional groups demonstrated that these groups can modulate the catalytic process, with a β-hydroxybutyric acid ligand yielding a palladium nanoparticle catalyst with exceptional activity and stability for the dehydrogenation of cyclohexenone to phenol. nih.gov

Doping and Alloying with Transition Metals (e.g., Ag, Rh, Cu, Ir, Sn)

Doping and alloying palladium-nanobowls with other transition metals is a powerful strategy to enhance catalytic performance, improve stability, and reduce costs. rsc.org The introduction of a second or third metal creates bimetallic or multimetallic nanoalloys with properties that are often superior to their monometallic counterparts. acs.org Metals such as silver (Ag), rhodium (Rh), copper (Cu), iridium (Ir), and tin (Sn) are commonly used to form alloys with palladium. researchgate.netpolyu.edu.hkacs.orgacs.orgrsc.org For example, Pt/Pd alloy nanobowls have demonstrated significantly high electrocatalytic activities. researchgate.net Similarly, alloying iron (Fe) into palladium nanoparticles has been shown to effectively suppress the leaching of active metal and improve catalyst stability in high-pressure reactions. mdpi.com

Bimetallic and Multimetallic Synergistic Effects

The enhanced performance of bimetallic and multimetallic catalysts is often attributed to synergistic effects between the constituent metals. rsc.orgscispace.comresearchgate.netmpg.de This synergy arises from a combination of electronic and geometric modifications at the catalyst surface. Bimetallic systems can exhibit bifunctional properties, where different metals in the alloy perform different roles in the catalytic cycle. acs.org

A well-documented example is the Pd-Au system, where alloying leads to a strong synergistic effect in liquid-phase oxidation reactions. acs.orgmpg.de Bimetallic Au-Pd catalysts show a significant enhancement in activity compared to monometallic Au or Pd catalysts for reactions like the selective oxidation of glycerol (B35011). mpg.de The Pd-Ni system, supported on carbon nanofibers, has also shown enhanced catalytic ability in Suzuki coupling reactions due to the synergy between palladium and nickel. rsc.org

The composition of the alloy is a critical factor in optimizing these synergistic effects. Studies on CoPd alloy nanoparticles for CO oxidation revealed that the catalytic activity is highly dependent on the Co/Pd ratio, with a composition near Co₀.₂₆Pd₀.₇₄ exhibiting the lowest temperature for complete CO conversion. scispace.com This optimal performance was linked to the surface reconstruction of the nanoparticles under reaction conditions, where a synergy between surface Pd atoms and cobalt oxide (CoOx) promotes catalytic activity. scispace.com

Catalyst SystemSecond/Third Metal(s)Observed Synergistic EffectApplicationReference(s)
Pd-Co Cobalt (Co)Enhanced activity for CO oxidation due to synergy between Pd and CoOx on the surface.CO Oxidation scispace.com
Pd-Ni Nickel (Ni)Increased catalytic ability and stability in C-C bond formation.Suzuki Coupling rsc.org
Pd-Au Gold (Au)Strong enhancement of activity in selective oxidation; increased resistance to poisoning.Glycerol Oxidation mpg.de
Pd-Cr Chromium (Cr)Accelerated formic acid dehydrogenation due to favorable Fermi level equalization.Formic Acid Dehydrogenation researchgate.net
Pd-Co-P Cobalt (Co), Phosphorus (P)Remarkably enhanced mass activity for ethanol (B145695) oxidation.Ethanol Oxidation researchgate.net

Electronic Structure Tuning through Alloying

Alloying directly modifies the electronic structure of palladium, which is a key factor governing its catalytic activity. polyu.edu.hkmdpi.com The introduction of a second metal alters the d-band center of palladium, which in turn affects the binding strength of reactants, intermediates, and products to the catalyst surface. polyu.edu.hkresearchgate.net

According to the d-band theory, alloying palladium with a more electropositive metal can cause electron transfer to the palladium atoms. mdpi.comaps.org This results in an electron-rich Pd center, which can weaken the adsorption of poisoning species like carbon monoxide (CO) and enhance the activation of target molecules. polyu.edu.hkmdpi.com For instance, in Pd-Ag alloys, electron transfer from Ag to Pd lowers the d-band center, weakening CO adsorption and improving stability for CO₂ reduction. polyu.edu.hk Similarly, in Fe-Pd nanoalloys, electrons transfer from Fe to Pd, enhancing the activation of the C≡C bond in acetylene (B1199291) while weakening CO adsorption. mdpi.com

This tuning of the electronic structure allows for the optimization of catalytic performance for specific reactions. In Cu-Pd alloys, the impurity spectrum is dominated by two well-separated Pd-derived bands, a feature distinct from other alloys like Cu-Ni or Ag-Pd. aps.org This unique electronic structure influences the catalytic properties. For Pt/Pd alloy nanobowls, the bimetallic composition leads to high electrocatalytic activity for both methanol (B129727) oxidation and oxygen reduction reactions. researchgate.net

Integration with Carbonaceous Support Materials (e.g., Graphene, CNTs, Nanodots)

Integrating palladium-nanobowls with carbonaceous support materials is a crucial strategy for developing robust and efficient heterogeneous catalysts. researchgate.netresearchgate.net Supports like graphene, carbon nanotubes (CNTs), and carbon nanodots provide high surface areas, which helps to disperse the palladium nanostructures and prevent their agglomeration. samaterials.comrsc.org This high dispersion maximizes the number of accessible active sites. researchgate.net

Carbon supports offer several advantages:

High Surface Area and Porosity: Materials like activated carbon and CNTs offer large surface areas for high palladium loading and dispersion. samaterials.com

Excellent Electrical and Thermal Conductivity: Graphene and CNTs possess superior conductivity, which is beneficial for electrocatalytic applications and heat transfer in exothermic reactions. samaterials.com

Enhanced Stability: The interaction between palladium and the carbon support can improve the catalyst's mechanical, thermal, and chemical stability, leading to better recyclability. dntb.gov.uarsc.orgmdpi.com

Modified Catalytic Activity: The support can influence the electronic properties of the palladium nanoparticles, further enhancing catalytic activity. mdpi.com

Studies have shown that palladium nanoparticles supported on graphene (Pd/G) perform better in the dehydrogenative coupling of hydrosilanes and amines compared to Pd supported on active carbon or multiwall carbon nanotubes. rsc.org Similarly, Pd supported on CNTs (Pd/CNT) has demonstrated greater stability and resistance to CO poisoning during ethylene (B1197577) glycol oxidation compared to Pd on carbon nanodots (Pd/CND). dntb.gov.ua Carbon nanobowls (CNBs) themselves have been used as an advanced support material for anchoring ultrafine palladium nanocrystals, which showed high activity as an electrocatalyst for formic acid oxidation. researchgate.netcnjournals.comrsc.org

Support MaterialPalladium NanostructureKey Advantages of the CompositeApplicationReference(s)
Graphene NanoparticlesHigh surface area, excellent conductivity, enhanced stability.Dehydrogenative Coupling, Suzuki Coupling rsc.orgrsc.org
Carbon Nanotubes (CNTs) NanoparticlesHigh stability, good dispersion, resistance to poisoning.Ethylene Glycol Oxidation, Cross-Coupling dntb.gov.uarsc.org
Carbon Nanodots (CNDs) NanoparticlesGood support for dispersion, improved durability.Ethylene Glycol Oxidation dntb.gov.ua
Carbon Nanobowls (CNBs) NanocrystalsHigh surface area, advanced support for ultrafine particles.Formic Acid Oxidation researchgate.netcnjournals.com
Activated Carbon (AC) NanoparticlesHigh porosity, cost-effective, good reusability.Suzuki Coupling rsc.org

Metal Oxide Overlayers and Core-Shell Architectures for Catalyst Stabilization

Creating metal oxide overlayers or fabricating core-shell architectures is an effective method to stabilize palladium-nanobowl catalysts against sintering and deactivation, particularly under harsh reaction conditions. osti.govresearchgate.netrsc.org These structures can physically encapsulate the palladium, preventing particle migration and agglomeration while sometimes creating unique metal-oxide interfaces that enhance catalytic activity. osti.govresearchgate.net

One approach involves using atomic layer deposition (ALD) to grow a thin, porous metal oxide film over the palladium nanoparticles. osti.govnorthwestern.edu This overcoating can selectively block highly energetic sites (like corners and edges) that are prone to coke formation, thereby improving selectivity, while leaving the desired active sites accessible. osti.gov For example, a thin ZrO₂ film deposited on a PdO/Al₂O₃ catalyst was shown to prevent the sintering of palladium at high temperatures and stabilize its activity for methane (B114726) oxidation. researchgate.net Similarly, an atomic overlayer of microporous cuprous oxide (Cu₂O) on palladium created a confined 2D interface that enhanced activity and selectivity in alkyne semi-hydrogenation. researchgate.netnih.gov

Core-shell structures, where a palladium nanobowl acts as either the core or the shell, offer another route to enhanced stability and functionality. In a Au-Pd core-shell nanoparticle, a gold core can electronically stabilize the active palladium shell, enhancing its electrocatalytic performance and durability. nanorh.comresearchgate.netresearchgate.net The lattice mismatch between the core and shell can induce strain in the shell, which further tunes its catalytic properties. researchgate.net Conversely, encapsulating a palladium core within a protective shell, such as a metal-organic framework (e.g., ZIF-8), can shield the catalyst from the bulk environment, preventing deactivation by larger biomolecules while allowing small substrate molecules to access the active sites. nih.gov

A method for synthesizing nanobowls involves growing palladium nanoparticles, protecting them with a blocking agent, and then using ALD to grow a metal oxide structure around them before removing the agent. northwestern.edu This technique allows for the creation of structured environments around the catalyst. northwestern.edu

Challenges, Future Research Directions, and Research Outlook

Development of Highly Controllable and Scalable Synthesis Methods

A significant challenge lies in the development of synthesis methods that are both highly controllable and scalable. nih.gov Current synthesis strategies, while effective in producing palladium-nanobowls with desired morphologies, often face limitations in terms of scalability and reproducibility. osti.gov Achieving precise control over the size, shape, and composition of palladium-nanobowls is essential for tailoring their properties for specific applications. acs.org

Future research should focus on:

Exploring novel synthesis techniques: Investigating methods like one-pot synthesis, electrodeposition, and template-assisted synthesis to gain better control over the final nanostructure. cam.ac.ukrsc.orgnih.gov

Optimizing reaction parameters: Systematically studying the influence of factors such as precursor concentration, temperature, and the role of surfactants and reducing agents on the formation of nanobowls. bohrium.comchinesechemsoc.org

Developing scalable production processes: Transitioning from laboratory-scale synthesis to larger-scale production is critical for the practical application of palladium-nanobowls in industrial settings. osti.gov

Synthesis MethodKey AdvantagesKey Challenges
Template-Assisted Synthesis High degree of control over size and shape.Template removal can be complex and may introduce impurities.
One-Pot Hydrothermal Method Simple and efficient. nih.govCan be challenging to control the final morphology. nih.gov
Electrodeposition Offers control over shell thickness and optical properties. cam.ac.ukRequires a conductive substrate. cam.ac.uk
Wet-Chemical Strategy Facile and can produce channel-rich structures. bohrium.comRequires careful control of reaction conditions to achieve desired morphology. bohrium.com

Deeper Understanding of Structure-Performance Relationships at the Atomic and Molecular Levels

A fundamental understanding of how the atomic and molecular structure of palladium-nanobowls influences their performance is crucial for designing next-generation materials. researchgate.net The relationship between the surface structure, including crystal facets and defect sites, and catalytic activity is a key area of investigation. mdpi.com

Future research directions include:

Advanced structural characterization: Utilizing techniques like aberration-corrected scanning transmission electron microscopy (STEM) to obtain atomic-resolution images of the nanobowl structure. researchgate.net

Computational modeling: Employing density functional theory (DFT) calculations to simulate the interaction of reactants with the nanobowl surface and to understand the electronic structure. aps.orgacs.org

Correlating structure with performance: Systematically studying how variations in the nanobowl structure, such as the degree of porosity and the presence of alloyed elements, affect their catalytic, sensing, and optical properties. researchgate.net

Designing for Enhanced Selectivity and Durability in Complex Reaction Environments

For practical applications, particularly in catalysis, palladium-nanobowls must exhibit high selectivity and long-term durability in complex and often harsh reaction environments. nih.gov Catalyst deactivation due to aggregation, poisoning, or leaching of the active metal is a significant challenge. nih.gov

Key areas for future research are:

Surface modification: Introducing secondary metals to form bimetallic or alloyed nanobowls to enhance selectivity and stability through synergistic effects. researchgate.net

Support materials: Immobilizing palladium-nanobowls on robust support materials like carbon nanotubes or graphene to prevent aggregation and improve recyclability. mdpi.com

Protective coatings: Developing strategies to encapsulate or coat the nanobowls to protect them from deactivation without compromising their activity.

ChallengePotential SolutionResearch Focus
Catalyst Agglomeration Immobilization on solid supports. mdpi.comDeveloping novel support materials with high surface area and strong metal-support interactions.
Leaching of Palladium Encapsulation within polymers or shells. nih.govDesigning stable and permeable coatings that do not hinder catalytic activity.
Poisoning of Active Sites Alloying with other metals.Investigating the electronic and geometric effects of alloying elements on catalyst tolerance.
Low Selectivity Modifying surface with ligands or creating single-atom catalysts. nih.govUnderstanding the role of surface modifiers in directing reaction pathways.

Advanced In-situ/Operando Characterization for Real-time Mechanistic Elucidation

To gain deeper insights into the reaction mechanisms at the surface of palladium-nanobowls, the use of advanced in-situ and operando characterization techniques is essential. These techniques allow for the observation of the catalyst under actual working conditions, providing real-time information about structural and chemical changes. researchgate.net

Future research will benefit from:

In-situ Transmission Electron Microscopy (TEM): To visualize the dynamic changes in the nanobowl morphology during catalytic reactions. nottingham.ac.uk

In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): To probe the electronic state and coordination environment of the palladium atoms during a reaction. polimi.it

In-situ Raman and Infrared Spectroscopy: To identify reaction intermediates and understand the reaction pathways on the catalyst surface. researchgate.net

Combined experimental and theoretical approaches: Integrating in-situ experimental data with theoretical calculations to build comprehensive models of the catalytic processes. nih.govresearchgate.netmdpi.com

Integration of Palladium-Nanobowl Systems into Prototype Devices

The successful translation of the unique properties of palladium-nanobowls into practical technologies requires their integration into prototype devices. This step is crucial for evaluating their performance in real-world applications and for identifying any engineering challenges that need to be addressed.

Areas for future development include:

Sensor development: Fabricating gas sensors and biosensors based on palladium-nanobowls and testing their sensitivity, selectivity, and response time. frontiersin.org

Fuel cell and electrolyzer integration: Incorporating this compound catalysts into the electrodes of fuel cells and water electrolyzers to evaluate their efficiency and durability. frontiersin.org

Microfluidic reactors: Designing and fabricating microreactors containing palladium-nanobowls for continuous-flow chemical synthesis.

Exploration of Novel Applications and Interdisciplinary Research Opportunities

The unique characteristics of palladium-nanobowls open up possibilities for their use in a wide range of new and interdisciplinary applications. frontiersin.org

Potential areas for exploration include:

Biomedical applications: Investigating the use of palladium-nanobowls in drug delivery, photothermal therapy, and as contrast agents for medical imaging. escholarship.orgmdpi.com

Environmental remediation: Exploring their potential for the degradation of pollutants and the removal of heavy metals from water. mdpi.com

Intracellular catalysis: Developing this compound systems that can perform catalytic reactions inside living cells for therapeutic or diagnostic purposes. researchgate.net

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of palladium-nanobowls, leading to significant advancements in catalysis, sensing, energy conversion, and beyond.

Q & A

Q. What synthesis parameters critically influence the morphology and uniformity of palladium-nanobowls, and how can these be systematically optimized?

  • Methodological Answer : Palladium-nanobowl synthesis typically involves templating (e.g., silica or polymer spheres) and electrochemical/chemical deposition. Key parameters include precursor concentration, pH, temperature, and template removal protocols. To optimize morphology:
  • Design a factorial experiment varying these parameters and analyze outcomes via SEM/TEM .
  • Use statistical tools (e.g., ANOVA) to identify significant variables .
  • Ensure reproducibility by documenting procedural details (e.g., stirring rate, solvent purity) .

Q. Which characterization techniques are most effective for verifying the structural integrity and surface properties of palladium-nanobowls?

  • Methodological Answer : Combine multi-modal characterization:
  • TEM/SEM : For morphology and pore size distribution .
  • XRD : To confirm crystallinity and phase purity .
  • XPS/BET : For surface composition and active site density .
  • Cross-validate data to resolve discrepancies (e.g., TEM vs. XRD grain size mismatches) .

Q. How can researchers assess the stability of palladium-nanobowls under standard catalytic conditions?

  • Methodological Answer :
  • Perform accelerated degradation tests (e.g., cyclic voltammetry for electrochemical stability) .
  • Use ICP-MS to monitor palladium leaching over time .
  • Compare pre- and post-reaction TEM images to detect structural collapse or aggregation .

Advanced Research Questions

Q. What mechanistic insights can be gained through in-situ spectroscopic techniques during this compound-catalyzed reactions?

  • Methodological Answer :
  • In-situ FTIR/Raman : Track intermediate species on the nanobowl surface during reactions .
  • XAS (X-ray absorption spectroscopy) : Probe electronic state changes of Pd atoms under operando conditions .
  • Correlate spectral data with kinetic studies to propose reaction pathways .

Q. How do structural defects (e.g., grain boundaries, vacancies) in palladium-nanobowls influence their catalytic selectivity in C–H activation reactions?

  • Methodological Answer :
  • Introduce controlled defects via synthesis modulation (e.g., doping, thermal annealing) .
  • Use aberration-corrected STEM to map defect sites .
  • Perform DFT simulations to model defect-mediated adsorption energetics .
  • Compare turnover frequencies (TOFs) for defect-rich vs. defect-free samples .

Q. How should researchers address contradictory data in catalytic performance studies (e.g., varying TOFs) across different this compound batches?

  • Methodological Answer :
  • Root-cause analysis : Audit synthesis conditions (e.g., precursor purity, ambient humidity) .
  • Standardize testing protocols (e.g., fixed reactant concentrations, temperature) .
  • Apply machine learning to identify hidden variables affecting reproducibility .
  • Publish negative results and batch-to-batch variability metrics to enhance transparency .

Methodological Frameworks for Rigor

  • Experimental Design : Adopt the PICO framework (Population: nanobowl morphology; Intervention: synthesis parameter; Comparison: defect-free vs. defective structures; Outcome: catalytic efficiency) to structure hypotheses .
  • Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with resource constraints and academic significance .
  • Reproducibility : Follow guidelines from Entomologia Generalis and Beilstein Journal of Organic Chemistry for detailed method documentation, including raw data deposition in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.